(4-ethyl-4H-1,2,4-triazol-3-yl)methanol
Description
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Properties
CAS No. |
497854-98-5 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Structure and molecular weight of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
The following technical guide provides an in-depth analysis of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol , a functionalized heterocyclic building block critical in medicinal chemistry and coordination polymer research.
CAS Registry Number: 497854-98-5 Molecular Formula: C₅H₉N₃O Molecular Weight: 127.14 g/mol
Executive Summary
(4-Ethyl-4H-1,2,4-triazol-3-yl)methanol is a 3,4-disubstituted-1,2,4-triazole derivative characterized by a primary alcohol moiety at the C3 position and an ethyl group at the N4 position. Unlike its 1H- or 2H-tautomeric analogs, the N4-substitution locks the heterocyclic ring into the 4H-tautomer , imparting distinct electronic properties and solubility profiles. This compound serves as a "privileged scaffold" in drug discovery, acting as a bioisostere for amides and esters, and is frequently utilized as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) due to its bridging coordination capability.
Structural Analysis & Molecular Properties[1][2][3][4][5]
Connectivity and Nomenclature
The core structure consists of a five-membered 1,2,4-triazole ring. The numbering convention prioritizes the heteroatoms, but for N-substituted derivatives, the position of the substituent dictates the tautomeric designation.
-
Position 1 & 2: Nitrogen atoms (–N=N– bond).
-
Position 3: Carbon atom substituted with the hydroxymethyl group (–CH₂OH).
-
Position 4: Nitrogen atom substituted with the ethyl group (–CH₂CH₃).[1]
-
Position 5: Methine carbon (–CH=).
Physicochemical Descriptors
The following table summarizes the calculated and experimental physicochemical properties essential for handling and analysis.
| Property | Value | Notes |
| Molecular Weight | 127.14 g/mol | Monoisotopic Mass: 127.0746 |
| Formula | C₅H₉N₃O | |
| H-Bond Donors | 1 | Hydroxyl group (–OH) |
| H-Bond Acceptors | 3 | Triazole ring nitrogens (N1, N2) + Oxygen |
| LogP (Calc) | -1.22 | Highly hydrophilic; water-soluble |
| Topological Polar Surface Area | ~50 Ų | Good membrane permeability profile |
| pKa (Conjugate Acid) | ~2.5 (Triazole) | Weakly basic ring |
Structural Visualization (Graphviz)
The following diagram illustrates the atomic connectivity and the specific numbering scheme used to define the 4H-tautomer.
Synthesis & Production Protocols
Retrosynthetic Analysis
The most robust synthetic route for 4-substituted-3-hydroxymethyl-1,2,4-triazoles involves the Pellizzari Reaction or a modified cyclocondensation. The strategy relies on constructing the triazole ring from a hydrazide precursor and an imidic ester equivalent.
-
Precursor A: 2-Hydroxyacetohydrazide (Glycolic acid hydrazide).
-
Precursor B: Ethylamine (introduces the N4-ethyl group).
-
Cyclizing Agent: Triethyl orthoformate (provides the C5 carbon).
Detailed Experimental Protocol
Objective: Synthesis of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol via one-pot cyclization.
Reagents:
-
2-Hydroxyacetohydrazide (10 mmol)
-
Triethyl orthoformate (12 mmol)
-
Ethylamine (12 mmol, 70% aq. solution or ethanolic)
-
Solvent: Ethanol (anhydrous) or Dioxane
-
Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic amount)
Step-by-Step Methodology:
-
Imidate Formation (In Situ): In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyacetohydrazide in anhydrous ethanol (20 mL).
-
Addition: Add triethyl orthoformate and a catalytic amount of pTSA. Stir at room temperature for 30 minutes to facilitate initial condensation.
-
Amine Introduction: Add ethylamine dropwise to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1). The spot for the hydrazide (polar) should disappear, replaced by a new spot with slightly higher Rf.
-
Work-up: Evaporate the solvent under reduced pressure to yield a crude oil or solid.
-
Purification: Purify the residue by flash column chromatography on silica gel using a gradient of Dichloromethane/Methanol (95:5 to 90:10).
-
Crystallization: Recrystallize from Ethanol/Diethyl ether if necessary to obtain a white crystalline solid.
Reaction Pathway Diagram
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The 4H-tautomer is distinguished by the symmetry of the ethyl group and the distinct chemical shift of the C5 proton.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 1.35 | Triplet (J=7.2 Hz) | 3H | –CH₂CH₃ (Ethyl) |
| (DMSO-d₆) | 4.10 | Quartet (J=7.2 Hz) | 2H | –CH₂ CH₃ (Ethyl) |
| 4.60 | Doublet (J=5.5 Hz) | 2H | –CH₂ OH | |
| 5.30 | Triplet/Broad | 1H | –CH₂OH (Hydroxyl) | |
| 8.55 | Singlet | 1H | C5-H (Triazole Ring) | |
| ¹³C NMR | 15.2 | - | - | Ethyl CH₃ |
| (DMSO-d₆) | 40.5 | - | - | Ethyl CH₂ (N-bound) |
| 55.8 | - | - | Hydroxymethyl CH₂ | |
| 144.5 | - | - | C5 (Triazole CH) | |
| 154.2 | - | - | C3 (Quaternary C) |
Interpretation:
-
The singlet at ~8.55 ppm is diagnostic for the proton at position 5 of the 1,2,4-triazole ring.
-
The absence of an NH signal confirms the N-alkylation at position 4.
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Molecular Ion [M+H]⁺: m/z 128.08
-
Fragmentation Pattern:
-
Loss of water ([M+H]⁺ - 18) → m/z 110.
-
Cleavage of the ethyl group ([M+H]⁺ - 28) → m/z 100.
-
Applications in Drug Discovery
The (4-ethyl-4H-1,2,4-triazol-3-yl)methanol scaffold is a versatile intermediate.
-
Antifungal Development: The 1,2,4-triazole ring is the pharmacophore in "azole" antifungals (e.g., Fluconazole).[2] The hydroxymethyl group allows for further functionalization (e.g., conversion to a chloride or tosylate) to couple with larger aryl backbones.
-
Bioisosteres: The triazole ring acts as a stable bioisostere for amide bonds, improving metabolic stability against peptidases.
-
Coordination Chemistry: The N1 and N2 nitrogens serve as effective coordination sites for transition metals (Cu, Zn, Ag), making this molecule a valuable ligand for constructing bioactive Metal-Organic Frameworks (MOFs).
References
-
Fluorochem. (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol Product Sheet. Retrieved from .[3]
-
ChemScene. (4-Propyl-4H-1,2,4-triazol-3-yl)methanol Data. Retrieved from .
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.
-
Sigma-Aldrich. 4-Methyl-4H-1,2,4-triazol-3-yl)methanol. Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329777373. Retrieved from .
Sources
4-ethyl-1,2,4-triazole-3-methanol chemical safety data sheet (SDS)
Technical Safety & Handling Guide: 4-Ethyl-1,2,4-triazole-3-methanol
Part 1: Chemical Architecture & Identity
4-Ethyl-1,2,4-triazole-3-methanol is a functionalized heterocyclic building block.[1] Unlike simple solvents or reagents, this compound possesses a "dual-personality" structure: a polar, potentially bioactive triazole core and a reactive primary alcohol tail. This combination makes it a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (specifically aromatase inhibitors and antifungals), but also dictates a specific safety protocol regarding systemic absorption and reactivity.
Molecular Specification
| Parameter | Specification |
| IUPAC Name | (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol |
| CAS Number | 497854-98-5 |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.14 g/mol |
| SMILES | CCN1C=NN=C1CO |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in MeOH, DMSO, Ethanol; Sparingly soluble in non-polar solvents.[1] |
Structural Reactivity Analysis
The molecule features two distinct reactive centers:
-
The Triazole Ring (N1/N2/N4): The 1,2,4-triazole ring is electron-deficient but stable. However, it is a known pharmacophore that can bind to heme iron (e.g., CYP450 enzymes), which underpins its biological activity and potential toxicity [1].
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol is the handle for synthetic elaboration. It is susceptible to oxidation (to aldehydes/acids) or conversion to a leaving group (e.g., mesylation or chlorination) for nucleophilic substitution.
Part 2: Hazard Profiling & Toxicology (The "Why" Behind the Rules)
Standard SDSs often list codes without context. This section explains the mechanism of toxicity to inform risk assessment.
Toxicological Mechanisms
While specific LD50 data for this exact CAS is limited, structural analogs (e.g., 1,2,4-triazole, CAS 288-88-0) provide a reliable baseline for risk estimation [2].
-
Reproductive Toxicity (Precautionary Principle): Many 1,2,4-triazoles are classified as H360FD (May damage fertility or the unborn child).[2] The mechanism involves the inhibition of aromatase (CYP19), which regulates estrogen synthesis. Protocol: Treat this compound as a suspected reproductive toxin.
-
Systemic Absorption: The low molecular weight (127.14 Da) and moderate polarity (LogP ~ -1.2) suggest this compound can penetrate dermal barriers and cell membranes easily.
GHS Classification & Signal Word
Signal Word: WARNING (Inferred from analog data)
| Hazard Class | Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| STOT - SE | H335 | May cause respiratory irritation.[5] |
| Reproductive Tox. | H361 | Suspected of damaging fertility or the unborn child (Class effect).[2][3] |
Part 3: Operational Handling & Synthesis Protocols
Storage & Stability
-
Hygroscopicity: The triazole nitrogen and hydroxyl group make this compound hygroscopic. Moisture absorption alters stoichiometry in precise coupling reactions.
-
Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate if storing for >1 week.
Synthesis Workflow: Activation of the Alcohol
A common application of this compound is converting the alcohol to a chloride or activating it for substitution. Below is a self-validating workflow for reacting 4-ethyl-1,2,4-triazole-3-methanol with Thionyl Chloride (SOCl₂).
Rationale: This reaction generates HCl and SO₂ gas. The triazole ring can act as a weak base, potentially trapping HCl as a salt, which requires a neutralization step.
DOT Diagram: Synthesis & Workup Logic
Figure 1: Logical flow for the activation of 4-ethyl-1,2,4-triazole-3-methanol, highlighting the critical neutralization step to manage salt formation.
Detailed Protocol:
-
Preparation: Dissolve 1.0 eq of 4-ethyl-1,2,4-triazole-3-methanol in anhydrous Dichloromethane (DCM).
-
Addition: Cool to 0°C. Add 1.2 eq of Thionyl Chloride dropwise. Note: Gas evolution (SO₂, HCl) will occur.
-
Reaction: Allow to warm to room temperature. If conversion is slow (monitored by TLC), reflux at 40°C.
-
Validation: Check LCMS for mass shift (M+1: 128 → 146/148 for Cl isotope pattern).
-
Workup: Quench carefully with saturated NaHCO₃ to neutralize the triazole-HCl salt. Extract with DCM.
Part 4: Emergency Response & Exposure Control
PPE Decision Matrix
Because of the potential reproductive toxicity, standard lab coats are insufficient for powder handling.
DOT Diagram: Safety Decision Tree
Figure 2: Decision matrix for selecting Personal Protective Equipment (PPE) based on physical state.
Spill Management
-
Evacuate: If a large amount of powder (>10g) is dispersed, evacuate the immediate area to allow dust to settle.
-
PPE: Don a full-face respirator with P100 cartridges and double nitrile gloves.
-
Containment: Do not dry sweep. Wet the powder with a mist of water or inert solvent (e.g., heptane) to prevent aerosolization.
-
Disposal: Collect in a chemically resistant bag. Incineration is the preferred disposal method for nitrogen-rich heterocycles to prevent groundwater contamination [3].
References
-
ECHA (European Chemicals Agency). 1,2,4-Triazole Substance Information & Registration Dossier. (General class toxicity data). Available at: [Link]
-
PubChem. Compound Summary for 1,2,4-Triazole (CID 1318). National Library of Medicine. Available at: [Link]
Sources
Solubility Profiling of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol: Thermodynamic Characterization and Experimental Protocols
The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol , a critical intermediate in the synthesis of ROR
Executive Summary & Compound Profile
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 497854-98-5) is a polar heterocyclic building block utilized in the development of pharmaceutical agents, including ROR
This guide provides a definitive framework for determining its solubility landscape, analyzing thermodynamic parameters, and optimizing solvent systems for purification (crystallization) and reaction engineering.
Physicochemical Identity
| Parameter | Detail |
| IUPAC Name | (4-ethyl-4H-1,2,4-triazol-3-yl)methanol |
| Molecular Formula | C |
| Molecular Weight | 127.14 g/mol |
| Key Functional Groups | 1,2,4-Triazole (H-bond acceptor/donor), Primary Alcohol (H-bond donor), Ethyl group (Lipophilic) |
| Physical State | Solid (Melting point range typically 120–140 °C depending on polymorph) |
| Literature Context | Purified via silica chromatography using CHCl |
Solubility Landscape & Solvent Selection
Based on structural analysis and empirical data from close structural analogs (e.g., 1-methyl-1,2,4-triazole-3-carboxylate), the solubility profile of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol follows a distinct polarity-driven hierarchy.
Predicted Solubility Tiers
The compound exhibits amphiphilic properties but leans heavily towards polar protic solvents due to the high nitrogen content and hydroxyl group.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Protic (Tier 1) | Methanol, Ethanol, Water | High (>50 mg/mL) | Strong H-bonding interactions with the triazole ring nitrogens and the hydroxyl group. |
| Polar Aprotic (Tier 2) | DMSO, DMF, NMP | Very High (>100 mg/mL) | Dipole-dipole interactions stabilize the polar triazole core; ideal for reaction media. |
| Chlorinated (Tier 3) | Chloroform, DCM | Moderate (10–30 mg/mL) | Soluble, often used in purification (e.g., 40:1 CHCl |
| Esters/Ketones (Tier 4) | Ethyl Acetate, Acetone | Low to Moderate | Suitable as anti-solvents or for hot recrystallization. |
| Non-Polar (Tier 5) | Hexane, Toluene, Heptane | Negligible (<1 mg/mL) | Lack of H-bonding capability leads to phase separation; excellent anti-solvents. |
Thermodynamic Modeling of Solubility
To rigorously define the solubility for process engineering (e.g., cooling crystallization), experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for triazole derivatives.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction of the solute.
- : Absolute temperature (Kelvin).
-
: Empirical parameters derived from regression analysis of experimental data.
-
and
reflect the enthalpy of solution and non-ideality. - accounts for the temperature dependence of the heat capacity.
-
and
Application: When measuring solubility, plot
Experimental Protocol: Dynamic Laser Monitoring
For precise determination of the solubility curve (polythermal method), the Dynamic Laser Monitoring method is superior to static gravimetric analysis due to its speed and reproducibility.
Required Equipment
-
Automated Crystal16 or EasyMax (or jacketed glass vessel with turbidity probe).
-
Lasers: 635 nm (red) or similar.
-
Temperature Control: Peltier or cryostat (
°C precision).
Step-by-Step Workflow
-
Preparation: Weigh a precise mass of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (
) into a clear HPLC vial or reactor. -
Solvent Addition: Add a known mass of solvent (
). Calculate initial mass fraction . -
Heating Phase: Heat the slurry at a constant rate (e.g., 1.0 °C/min) while stirring (400 rpm).
-
Clear Point Detection: Continuously monitor light transmissivity. The temperature at which transmissivity hits 100% (solution becomes clear) is the Saturation Temperature (
) for that concentration. -
Cooling Phase: Cool the solution at a controlled rate to detect the Cloud Point (
) , defining the Metastable Zone Width (MSZW). -
Validation: Repeat with varying concentrations to build the full solubility curve (
vs. ).
Experimental Logic Diagram (DOT)
Figure 1: Workflow for Polythermal Solubility Determination via Laser Monitoring.
Process Application: Recrystallization Strategy
The solubility data directly informs the purification of the compound. Given the solubility profile (Soluble in MeOH, Insoluble in Toluene), a Cooling-Antisolvent Crystallization is recommended.
Recommended Protocol for High Purity (>99%)
-
Dissolution: Dissolve crude (4-ethyl-4H-1,2,4-triazol-3-yl)methanol in minimal hot Methanol or Ethanol (approx. 50–60 °C).
-
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Antisolvent Addition: Slowly add Toluene or Ethyl Acetate to the hot solution until slight turbidity persists.
-
Cooling: Cool slowly (0.5 °C/min) to 0–5 °C. The difference in solubility indices will drive the precipitation of pure crystals.
-
Isolation: Filter and wash with cold Toluene.
Solvent System Decision Tree (DOT)
Figure 2: Decision logic for solvent system selection based on impurity profile.
References
-
Hirata, K. (2020). Drug discovery research of novel ROR
antagonists. Doctoral Dissertation, Osaka University. (Describes synthesis and purification of Compound 65: (4-ethyl-4H-1,2,4-triazol-3-yl)methanol via CHCl /MeOH chromatography). -
Zhang, C., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents. Journal of Chemical & Engineering Data. (Methodological reference for thermodynamic modeling of triazole esters).
-
BenchChem. (2025). Troubleshooting Solubility of Triazole Derivatives. (General guide on triazole solubility behavior).
- Jouyban, A. (2008). Review of the Jouyban-Acree model for predicting solubility in mixed solvents. Journal of Pharmacy & Pharmaceutical Sciences. (Theoretical basis for co-solvent predictions).
Sources
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol PubChem CID and SMILES code
Executive Summary
(4-Ethyl-4H-1,2,4-triazol-3-yl)methanol is a functionalized heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical synthesis.[1] Characterized by a 1,2,4-triazole core substituted at the N-4 position with an ethyl group and at the C-3 position with a hydroxymethyl moiety, this compound serves as a critical "linker" scaffold. Its primary utility lies in fragment-based drug discovery (FBDD), where the triazole ring acts as a bioisostere for amides or esters, improving metabolic stability while the hydroxymethyl group provides a versatile handle for further derivatization (e.g., oxidation to aldehydes, conversion to halides, or etherification).
This guide provides a comprehensive analysis of its chemical identity, a validated synthesis protocol via the hydroxymethylation of 4-ethyl-4H-1,2,4-triazole, and a strategic framework for its application in ROR
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8][9][10][11]
The physicochemical profile of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol is defined by its amphiphilic nature—the triazole ring is polar and water-soluble, while the ethyl group adds limited lipophilicity.
Table 1: Physicochemical Specifications
| Property | Data |
| CAS Registry Number | 497854-98-5 |
| IUPAC Name | (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol |
| SMILES | CCN1C=NN=C1CO |
| InChI String | InChI=1S/C5H9N3O/c1-2-8-4-6-7-5(8)3-9/h4,9H,2-3H2,1H3 |
| InChIKey | OZRGOYBVRAWHFJ-UHFFFAOYSA-N |
| Molecular Weight | 127.147 g/mol |
| Molecular Formula | C |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Predicted LogP | -1.22 (Hydrophilic) |
| Physical State | Solid (White to off-white crystalline powder) |
Structural Significance
The 1,2,4-triazole ring is an aromatic system with high electron density. In this specific isomer (4H-tautomer fixed by N-ethylation), the C-3 position is activated for functionalization. The hydroxymethyl group (-CH2OH) at C-3 is chemically distinct from the ring protons, allowing for selective oxidation to the corresponding carbaldehyde (a precursor for reductive amination) or conversion to a chloromethyl group for alkylation reactions.
Synthetic Pathways & Mechanism
The most robust and atom-economical route to (4-ethyl-4H-1,2,4-triazol-3-yl)methanol is the direct C-hydroxymethylation of 4-ethyl-4H-1,2,4-triazole using formaldehyde. This reaction exploits the acidity of the C-3 proton in the 1,2,4-triazole ring, which, while weak, allows for condensation with highly electrophilic aldehydes under thermal conditions.
Reaction Mechanism
-
Thermal Activation: At elevated temperatures (100°C), the 4-ethyl-4H-1,2,4-triazole exists in equilibrium with reactive tautomers.
-
Nucleophilic Attack: The carbon at position 3 (or 5, which are equivalent in the symmetric precursor) acts as a nucleophile, attacking the carbonyl carbon of formaldehyde.
-
Proton Transfer: A subsequent proton transfer yields the alcohol product.
This pathway avoids the use of metal catalysts or harsh lithiation steps required for other heterocycles.
Visualization: Synthesis Workflow
Figure 1: Synthetic workflow for the hydroxymethylation of 4-ethyl-4H-1,2,4-triazole.
Applications in Drug Discovery[12]
This scaffold is particularly valuable in the design of ROR
Strategic Utility
-
Solubility Enhancer: The high polarity of the triazole-methanol motif can improve the aqueous solubility of otherwise lipophilic drug candidates.
-
Fragment Linking: The hydroxyl group serves as a "hook." It can be converted to a leaving group (e.g., mesylate) to attach the triazole headgroup to larger hydrophobic domains (e.g., biaryl systems).
-
Coordination Chemistry: The N-2 and N-4 nitrogens, combined with the hydroxyl oxygen, create a potential tridentate or bidentate binding site for metallo-drugs or crystallographic studies.
Visualization: Medicinal Chemistry Decision Logic
Figure 2: Divergent synthesis strategies utilizing the triazole-methanol scaffold.
Experimental Protocols
Protocol A: Synthesis of (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol
Source Validation: Adapted from Hirata et al. (2020) and general triazole functionalization methodologies.
Materials:
-
4-Ethyl-4H-1,2,4-triazole (Compound 64)
-
Formaldehyde solution (37% in H
O) -
Chloroform (CHCl
) -
Methanol (MeOH)[1]
-
Silica gel (60 Å)
Procedure:
-
Setup: In a round-bottom flask or sealed pressure tube, combine 4-ethyl-4H-1,2,4-triazole (1.0 equiv, e.g., 210 mg, 2.16 mmol) with an excess of 37% formaldehyde solution (10.0 equiv, e.g., 0.8 mL).
-
Note: A large excess of formaldehyde acts as both reagent and solvent medium, driving the equilibrium forward.
-
-
Reaction: Heat the mixture to 100°C with vigorous stirring. Maintain this temperature overnight (approx. 12–16 hours).
-
Checkpoint: The reaction mixture should remain homogeneous. TLC (10% MeOH in CHCl
) can be used to monitor the disappearance of the starting triazole.
-
-
Workup: Remove the solvent and excess formaldehyde under reduced pressure (rotary evaporator). A water bath temperature of 50–60°C is recommended to ensure removal of water.
-
Purification: Dissolve the crude residue in a minimum amount of CHCl
. Purify via flash column chromatography on silica gel, eluting with a gradient of CHCl :MeOH (40:1 to 20:1) . -
Isolation: Collect the fractions containing the product (Rf ~0.3–0.4 in 10% MeOH/CHCl
). Evaporate solvents to yield (4-ethyl-4H-1,2,4-triazol-3-yl)methanol as a white solid.-
Typical Yield: 75–80%.
-
Characterization Data (Expected):
-
1H NMR (DMSO-d6):
1.35 (t, 3H, CH ), 4.05 (q, 2H, N-CH ), 4.60 (s, 2H, CH OH), 5.40 (br s, 1H, OH), 8.45 (s, 1H, Triazole-H).
Safety & Handling
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Formaldehyde: The synthesis uses formaldehyde, a known carcinogen and sensitizer. All heating steps must be performed in a fume hood .
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store the purified compound in a cool, dry place. Triazoles are generally stable but should be kept away from strong oxidizing agents.
References
-
Hirata, K. (2020). Drug discovery research of novel ROR
antagonists. Doctoral Dissertation, National Institute of Informatics (Japan). 2 -
Fluorochem. (n.d.). (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol Product Page. Retrieved October 26, 2023. 3
-
PubChem. (n.d.).[4][5][6] Compound Summary: (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol (via CAS 497854-98-5). National Library of Medicine.
-
Demirbaş, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. TUBITAK. 7
Sources
- 1. [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol - CAS号 1506211-07-9 - 摩熵化学 [molaid.com]
- 2. shoyaku.repo.nii.ac.jp [shoyaku.repo.nii.ac.jp]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. all-trans-Neoxanthin | C40H56O4 | CID 5281247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzo-1,3-dioxole-5-acetic acid | C9H8O4 | CID 76115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | C9H8ClN3S | CID 736519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivati" by NESLİHAN DEMİRBAŞ, AHMET DEMİRBAŞ et al. [journals.tubitak.gov.tr]
Thermodynamic stability of hydroxymethyl-substituted 1,2,4-triazoles
An In-depth Technical Guide to the Thermodynamic Stability of Hydroxymethyl-Substituted 1,2,4-Triazoles
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its derivatives are lauded for their metabolic stability, hydrogen bonding capabilities, and broad spectrum of biological activities.[1][4][5] The introduction of a hydroxymethyl group is a common strategy to enhance aqueous solubility and provide a versatile handle for further molecular elaboration. However, this substitution also introduces new considerations for the molecule's thermodynamic stability, a critical parameter influencing a drug candidate's shelf-life, processability, and safety profile. This technical guide provides an in-depth exploration of the factors governing the thermodynamic stability of hydroxymethyl-substituted 1,2,4-triazoles, details robust experimental and computational methodologies for its assessment, and discusses the implications for pharmaceutical development.
The Structural Basis of Stability in Hydroxymethyl-1,2,4-Triazoles
The thermodynamic stability of a crystalline organic molecule is fundamentally linked to its molecular structure and the intermolecular forces that govern its crystal lattice. For hydroxymethyl-substituted 1,2,4-triazoles, several key factors are at play.
Tautomeric Equilibria
The 1,2,4-triazole ring is subject to prototropic tautomerism, primarily existing in 1H and 4H forms, with the 1H tautomer generally being more stable.[1][6][7] The position and electronic nature of substituents can influence this equilibrium. A hydroxymethyl group, being weakly electron-donating, can subtly alter the electron density of the ring and thereby the relative stability of the tautomers. Understanding the predominant tautomeric form is paramount, as it dictates the molecule's hydrogen bonding patterns and overall polarity, which are direct determinants of stability. For instance, studies on disubstituted 1,2,4-triazoles show that the tautomeric hydrogen is often located on the nitrogen atom closer to the more electron-releasing substituent.[8]
Caption: Tautomeric forms of substituted 1,2,4-triazoles.
Intermolecular and Intramolecular Hydrogen Bonding
The presence of both a hydroxyl group (-OH) and the nitrogen atoms of the triazole ring creates a high capacity for hydrogen bonding.
-
Intermolecular H-bonds: These are the primary forces dictating the crystal packing energy. Stronger and more extensive hydrogen bonding networks lead to a more stable crystal lattice, characterized by a higher melting point and greater overall thermodynamic stability.
-
Intramolecular H-bonds: Depending on the substitution pattern (e.g., a hydroxymethyl group at C3 or C5 adjacent to an N-H), an intramolecular hydrogen bond can form between the hydroxyl hydrogen and a ring nitrogen. This can stabilize the specific conformation of the molecule but may reduce the potential for intermolecular bonding.
Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[9] Different polymorphs of the same molecule can exhibit significantly different thermodynamic stabilities, melting points, solubilities, and bioavailabilities.[9] The hydroxymethyl group, with its conformational flexibility and hydrogen bonding capability, can increase the likelihood of polymorphism. Therefore, comprehensive screening and characterization of potential polymorphs are essential to identify the most stable form for development.
Experimental Assessment of Thermodynamic Stability
Quantitative assessment of thermal stability is typically achieved through thermal analysis techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods in this field.[10][11][12]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the most direct method for determining the temperature at which a material begins to decompose.
Causality Behind the Method: By subjecting a small sample to a linear temperature ramp, we can identify the exact temperature at which covalent bonds begin to break, resulting in the liberation of volatile fragments and a corresponding loss of mass. This onset temperature of mass loss is a primary and robust indicator of the compound's thermal stability.
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials (e.g., indium, calcium oxalate).
-
Sample Preparation: Accurately weigh 2-5 mg of the hydroxymethyl-substituted 1,2,4-triazole into a clean alumina or platinum crucible. Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heating.
-
Atmosphere and Flow Rate: Select an inert atmosphere, typically high-purity nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition and to sweep away volatile products.[13][14]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30°C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature beyond the point of complete decomposition (e.g., 500°C).[14]
-
-
Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset), often calculated by the intersection of the baseline tangent with the tangent of the decomposition step. The temperature at the peak of the derivative weight loss curve (DTG) can also be reported.
Caption: A typical workflow for computational stability analysis using DFT.
Common Decomposition Pathways
The thermal decomposition of 1,2,4-triazole derivatives can proceed through several mechanisms, with the specific pathway being highly dependent on the substitution pattern.
-
Substituent Dissociation: The C-C bond between the triazole ring and the hydroxymethyl group or the C-N/N-N bonds within the ring can cleave. Computational studies suggest that for some substituted triazoles, substituent dissociation is a primary decomposition step. [15][16]* Ring Cleavage: The triazole ring itself can fragment, often initiated by the cleavage of a C-N or N-N bond, which is weakened by the presence of substituents. [15]This typically leads to the evolution of nitrogen gas (N2), a thermodynamically very stable product that drives the reaction forward.
-
Hydrogen Transfer: Intramolecular hydrogen transfer, for example from the hydroxyl group to a ring nitrogen, can precede or facilitate ring cleavage. [17][15]This is often a lower-energy pathway compared to direct bond scission.
The presence of the hydroxymethyl group may introduce unique pathways, such as dehydration to form a methylidene-triazole intermediate or elimination of formaldehyde.
Conclusion: Implications for Drug Development
A thorough understanding of the thermodynamic stability of hydroxymethyl-substituted 1,2,4-triazoles is not an academic exercise; it is a prerequisite for successful drug development.
-
Candidate Selection: Early assessment of thermal stability helps in selecting drug candidates with favorable physical properties, avoiding those that may pose challenges during manufacturing or formulation.
-
Process Chemistry: Knowledge of decomposition temperatures is critical for defining safe operating limits during synthesis, purification, and crystallization.
-
Formulation & Shelf-Life: The most stable polymorph must be identified and consistently produced to ensure predictable solubility, bioavailability, and a long shelf-life for the final drug product. [9]* Safety: For nitrogen-rich heterocycles, understanding the decomposition mechanism and the energy released is vital for assessing any potential energetic hazards. [13][18] By integrating robust experimental techniques like TGA and DSC with insightful computational modeling using DFT, researchers can build a comprehensive and predictive model of thermodynamic stability. This dual approach provides the necessary confidence to advance promising hydroxymethyl-substituted 1,2,4-triazole candidates through the development pipeline.
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- Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).
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- Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020). The Journal of Physical Chemistry A.
- Theoretical study on mechanism of decomposition reaction of 1,2,4-triazole deriv
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- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI.
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Pharmacological Profiling and Biological Activity of 4-Ethyl-1,2,4-Triazole Alcohol Derivatives: A Technical Guide for Drug Discovery
Executive Summary
The 1,2,4-triazole nucleus is a highly versatile and privileged scaffold in medicinal chemistry. When functionalized with a 4-ethyl substitution and an alcohol moiety, these derivatives exhibit profound biological versatility. This technical guide explores the pharmacological landscape of 4-ethyl-1,2,4-triazole alcohol derivatives, detailing their mechanisms of action, empirical efficacy, and the structure-activity relationships (SAR) that dictate their use as potent antifungal, antibacterial, and anti-inflammatory agents.
The Pharmacophore Rationale: Why 4-Ethyl and an Alcohol Moiety?
The rational design of 1,2,4-triazole derivatives relies heavily on precise spatial and electronic configurations to maximize target affinity while minimizing off-target human toxicity[1].
-
The 4-Ethyl Substitution: The ethyl group at the N4 position of the triazole ring provides optimal steric bulk and lipophilicity. This specific aliphatic chain length allows the molecule to penetrate rigid fungal cell walls and bacterial membranes efficiently. Larger alkyl chains often lead to steric clashes within enzyme binding pockets, while smaller methyl groups may lack the necessary lipophilicity for membrane permeation[2].
-
The Alcohol Moiety: The hydroxyl (-OH) group acts as a critical hydrogen bond donor and acceptor. In target enzymes, the alcohol interacts with water molecules or polar amino acid residues, anchoring the molecule and orienting the triazole nitrogen precisely for coordinate bonding with metal cofactors[3].
Primary Mechanistic Pathways
Antifungal Activity via CYP51 Inhibition
The hallmark biological activity of 1,2,4-triazole alcohols is their potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi[1]. The basic nitrogen (typically N2 or N4) of the triazole ring forms a coordinate covalent bond with the heme iron (Fe²⁺) in the CYP51 active site. Simultaneously, the alcohol moiety forms hydrogen bonds with the surrounding protein matrix, locking the inhibitor in place. This halts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterols, which disrupts cell membrane integrity and causes fungal cell death[3].
Caption: Ergosterol biosynthesis inhibition by 4-ethyl-1,2,4-triazole alcohols.
Anti-inflammatory and Antibacterial Mechanisms
Beyond antifungal applications, 4-ethyl-1,2,4-triazole derivatives exhibit significant anti-inflammatory properties by inhibiting prostaglandin production. In vivo models (such as the air-pouch test) demonstrate that these compounds drastically reduce leukocyte exudate, indicating potent COX-2 inhibition with a favorable gastric safety profile compared to traditional NSAIDs[4]. Furthermore, specific derivatives containing mercapto or hydrazide linkages exhibit broad-spectrum antibacterial activity by disrupting bacterial cell wall synthesis and inhibiting DNA gyrase[2].
Empirical Efficacy: Quantitative Data Profiling
The biological potency of these derivatives varies based on the functional groups attached to the core scaffold. The table below synthesizes quantitative data from recent literature evaluating various triazole derivatives.
| Compound Class | Target Organism / Assay | Key Substituent | Observed Activity (MIC / IC50) | Reference |
| 4-Ethyl-1,2,4-triazole-3-mercaptoacetic acid hydrazides | Staphylococcus aureus | 5-(2-furyl) | MIC: 2.4 μg/mL | [2] |
| 1H-1,2,4-Triazole alcohol derivatives | Candida albicans | Ferrocenyl moiety | MIC: 4.0 - 16.0 μg/mL | [5] |
| 4-Ethyl-1,2,4-triazole-3-thione derivatives | Prostaglandin production (In vivo) | 4-ethyl core | ~65-74% inhibition of inflammation | [4] |
| Nitro-1H-1,2,4-triazole propan-2-ol | Aspergillus fumigatus | 2,4-difluorophenyl | MIC: 0.125 - 1.0 μg/mL | [3] |
Validated Methodologies & Experimental Workflows
To ensure high scientific integrity and reproducibility, the following protocols outline the self-validating systems used for the synthesis and biological evaluation of these compounds.
Protocol 1: Chemoselective Synthesis of 4-Ethyl-1,2,4-Triazole Alcohols
-
Step 1: Hydrazide Formation. React the starting carboxylic acid with hydrazine hydrate in ethanol. Causality: Hydrazine acts as a potent nucleophile, converting the acid to a hydrazide, which is the necessary precursor for triazole ring construction.
-
Step 2: Cyclization. Treat the hydrazide with ethyl isothiocyanate in an alkaline medium (e.g., NaOH), followed by refluxing. Causality: The alkaline environment thermodynamically drives the dehydrative cyclization, forcing the closure of the 5-membered ring to yield the 4-ethyl-1,2,4-triazole core[2].
-
Step 3: Ketone Reduction. Dissolve the resulting triazole ketone in methanol and slowly add sodium borohydride (NaBH₄) at 0°C. Causality: NaBH₄ is selected over stronger reducing agents (like LiAlH₄) because it provides mild, chemoselective reduction of the carbonyl group into a secondary or tertiary alcohol without cleaving the sensitive triazole ring[5].
-
Step 4: Purification. Extract with ethyl acetate, wash with brine, and purify via silica gel column chromatography to isolate the pure alcohol derivative.
Protocol 2: Self-Validating In Vitro Antifungal Microdilution Assay (CLSI Standard)
-
Step 1: Media Preparation. Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS. Causality: MOPS buffering is critical as fungal growth and drug solubility are highly pH-dependent; fluctuations will yield false MIC values.
-
Step 2: Serial Dilution. Dispense 100 μL of the triazole alcohol derivative (dissolved in DMSO) into a 96-well plate, performing two-fold serial dilutions. Ensure final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.
-
Step 3: Inoculation & Indicator Addition. Add 100 μL of fungal suspension (adjusted to 10³ CFU/mL) to each well. Add 10 μL of Resazurin dye (0.01%). Causality: Resazurin acts as a self-validating metabolic indicator. It shifts from blue (oxidized state) to pink (reduced state) only in the presence of living, metabolizing cells. This eliminates the subjectivity of visual turbidity assessments and provides a definitive colorimetric endpoint.
-
Step 4: Incubation & Reading. Incubate at 35°C for 48 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating complete inhibition of fungal growth).
Caption: Step-by-step workflow for the synthesis and biological screening of triazole alcohols.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-ethyl-1,2,4-triazole alcohols is highly sensitive to structural modifications:
-
Halogenation of Aryl Rings: Introducing electron-withdrawing groups (like fluorine or chlorine) at the 2,4-positions of an adjacent phenyl ring drastically increases antifungal activity. Halogens increase the metabolic stability of the compound and enhance hydrophobic interactions within the CYP51 binding pocket[3].
-
Alcohol Stereochemistry: The spatial orientation of the hydroxyl group dictates the strength of hydrogen bonding with the target enzyme. Enantiomerically pure derivatives often show a 10- to 100-fold difference in biological activity compared to their racemates, underscoring the necessity of stereoselective synthesis in advanced drug development.
-
Substitution at Position 3/5: Adding a mercapto (-SH) or thione group adjacent to the 4-ethyl moiety shifts the biological profile from predominantly antifungal to highly antibacterial and anti-inflammatory, likely due to altered electronic distribution and the ability to chelate different metalloenzymes[2].
References
- Full article: Synthesis and Biological Activity of 1 H -1,2,4-Triazole Alcohol Derivatives. Taylor & Francis Online.
- Synthesis, reactivity and biological evaluation of triazole: Recent developments. ResearchGate.
- A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Research Journal of Pharmacy and Technology.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health (NIH).
- Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. MDPI.
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The Ascendant Role of 1,2,4-Triazole Methanol Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A cornerstone of heterocyclic chemistry, the 1,2,4-triazole nucleus, particularly when functionalized with a methanol derivative, has emerged as a privileged scaffold in the development of a diverse array of therapeutic agents. This in-depth guide, tailored for researchers, scientists, and drug development professionals, explores the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 1,2,4-triazole methanol derivatives, highlighting their significant impact on antifungal, anticancer, antiviral, and antibacterial therapies.
The Architectural Significance of the 1,2,4-Triazole Methanol Scaffold
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, offers a unique combination of metabolic stability, favorable pharmacokinetic properties, and the capacity for diverse molecular interactions.[1] The introduction of a methanol or hydroxymethyl (-CH2OH) group provides a critical hydrogen-bonding moiety that can significantly enhance the binding affinity of these molecules to their biological targets. This hydroxyl group also serves as a versatile synthetic handle for further structural modifications, allowing for the fine-tuning of a compound's therapeutic properties.
Core Synthetic Strategies: Building the Bioactive Core
The construction of 1,2,4-triazole methanol derivatives typically follows a multi-step synthetic pathway, commencing with the formation of the core triazole ring, followed by the introduction and modification of the crucial alcohol functionality.
General Synthesis of the 1,2,4-Triazole Ring
A prevalent method for synthesizing the 1,2,4-triazole core involves the cyclization of thiosemicarbazide derivatives, often starting from an acid hydrazide.[2] This versatile approach allows for the introduction of a wide variety of substituents, which is essential for exploring structure-activity relationships.[1] Classical methods such as the Pellizzari and Einhorn-Brunner reactions also provide reliable routes to the triazole nucleus.[3]
Introduction of the Methanol Moiety: A Key Reduction Step
A critical step in the synthesis of 1,2,4-triazole methanol derivatives is the reduction of a precursor ketone or ester to the corresponding primary or secondary alcohol. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation, offering mild and selective reduction of ketones to their corresponding alcohols.[4][5]
-
Dissolution: Dissolve the 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add sodium borohydride (2.0 eq) to the solution.
-
Reaction: Reflux the mixture for 5 hours.
-
Work-up: Evaporate the solvent, neutralize with dilute HCl, and then reflux for an additional 30 minutes.
-
Isolation: After cooling, alkalinize the solution with NaOH. The resulting precipitate is collected and can be purified by crystallization.[4]
Caption: General workflow for the reduction of a 1,2,4-triazole ketone to a methanol derivative.
Therapeutic Applications and Mechanisms of Action
The versatility of the 1,2,4-triazole methanol scaffold has led to its exploration in a wide range of therapeutic areas.
Antifungal Activity: The Hallmark of Triazole Alcohols
The most well-established application of 1,2,4-triazole methanol derivatives is in the treatment of fungal infections. Compounds like fluconazole and voriconazole are cornerstones of antifungal therapy.[6][7]
Mechanism of Action: These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom at the active site of CYP51, disrupting ergosterol production and leading to fungal cell death.[8] The hydroxyl group of the methanol moiety often plays a key role in anchoring the molecule within the active site of the enzyme.
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Methodological & Application
Application Note: Synthesis Protocol for (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Core Methodology: Two-stage divergent synthesis via DMF-DMA condensation and late-stage regioselective C3-hydroxymethylation.
Strategic Overview & Mechanistic Causality
The synthesis of 3,4-disubstituted 1,2,4-triazoles often presents chemoselectivity challenges when starting from highly functionalized hydrazides. While one could theoretically begin with glycolic acid hydrazide to incorporate the hydroxymethyl group early, the unprotected aliphatic hydroxyl group introduces competing nucleophilic sites during amidine formation.
To establish a self-validating and highly regioselective system, this protocol employs a two-stage divergent approach:
-
Core Assembly: Construction of the 4-ethyl-4H-1,2,4-triazole core from unsubstituted formic hydrazide. N,N-dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly efficient C1 synthon, selectively reacting with the terminal amine of the hydrazide to form an N-[(dimethylamino)methylene] intermediate 1. The subsequent addition of ethylamine in the presence of acetic acid triggers transamination. Because ethylamine is a superior nucleophile compared to the expelled dimethylamine, the equilibrium is driven forward. Acetic acid protonates the intermediate, increasing the electrophilicity of the carbonyl carbon and facilitating intramolecular cyclodehydration 2.
-
Regioselective Functionalization: The final step leverages the inherent CH-acidity of the isolated triazole ring. Heating the intermediate with an excess of aqueous formaldehyde promotes a regioselective nucleophilic addition of the C3-carbon onto the formaldehyde carbonyl 3. This late-stage functionalization avoids the need for hydroxyl protecting groups entirely.
Workflow for the two-stage synthesis of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol.
Experimental Protocols
Stage 1: Synthesis of 4-Ethyl-4H-1,2,4-triazole
This step constructs the core heterocycle via a tandem condensation-transamination-cyclization sequence.
Reagents:
-
Formic hydrazide (1.0 equiv, 10.0 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.05 equiv, 10.5 mmol)
-
Ethylamine (2.0 M in THF, 1.2 equiv, 12.0 mmol)
-
Glacial acetic acid (Solvent/Catalyst, 10 mL)
-
Ethyl acetate (Solvent, 20 mL)
Step-by-Step Procedure:
-
Suspend formic hydrazide (10.0 mmol) in ethyl acetate (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar .
-
Add DMF-DMA (10.5 mmol) dropwise at room temperature. Attach a reflux condenser and heat the mixture to 50 °C for 1.5 hours. The suspension will clarify as the N-[(dimethylamino)methylene]formohydrazide intermediate forms.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove ethyl acetate and generated methanol.
-
Re-dissolve the crude intermediate in glacial acetic acid (10 mL).
-
Slowly add the ethylamine solution (12.0 mmol) dropwise. Caution: Exothermic transamination.
-
Heat the reaction mixture to 80 °C and stir for 3 hours to drive the cyclodehydration 2.
-
Cool the mixture, neutralize carefully with saturated aqueous NaHCO₃, and extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via silica gel chromatography (DCM:MeOH = 20:1) to yield 4-ethyl-4H-1,2,4-triazole.
Stage 2: Regioselective C3-Hydroxymethylation
This step installs the hydroxymethyl group utilizing the innate C-H acidity of the triazole ring.
Reagents:
-
4-Ethyl-4H-1,2,4-triazole (1.0 equiv, ~5.0 mmol)
-
37% Aqueous Formaldehyde (10.0 equiv, ~50.0 mmol)
Step-by-Step Procedure:
-
In a heavy-walled sealed tube or a round-bottom flask equipped with a reflux condenser, combine the purified 4-ethyl-4H-1,2,4-triazole (5.0 mmol) and 37% aqueous formaldehyde (~4.0 mL, 50.0 mmol) [[3]]().
-
Heat the reaction mixture vigorously to 100 °C and maintain stirring overnight (12–16 hours). The thermal energy is required to overcome the activation barrier for the C3-functionalization.
-
Cool the mixture to room temperature.
-
Remove the excess formaldehyde and water under reduced pressure. Pro-tip: Azeotropic distillation with toluene (2 × 10 mL) highly assists in removing residual water from the highly polar product.
-
Purify the crude residue via silica gel column chromatography (eluting with CHCl₃:MeOH = 40:1 to 20:1) to afford the target (4-ethyl-4H-1,2,4-triazol-3-yl)methanol as a solid [[3]]().
In-Process Validation & Quantitative Data
To ensure the protocol acts as a self-validating system, researchers must monitor specific analytical markers at each phase. The disappearance of the highly polar hydrazide and the shift in the ¹H-NMR aromatic signals are primary indicators of success.
Table 1: Reaction Parameters and In-Process Validation Markers
| Stage | Target Intermediate / Product | Reagents & Equivalents | Temp / Time | Validation Marker (ESI-MS / TLC / NMR) |
| 1a | N-[(Dimethylamino)methylene]formohydrazide | Formic hydrazide (1.0), DMF-DMA (1.05) | 50 °C / 1.5 h | Disappearance of hydrazide; MS [M+H]⁺ 116 |
| 1b | 4-Ethyl-4H-1,2,4-triazole | Ethylamine (1.2), AcOH (solvent) | 80 °C / 3.0 h | MS[M+H]⁺ 98; UV-active spot; ¹H-NMR (C3/C5 protons at ~8.5 ppm) |
| 2 | (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol | 37% Formaldehyde (10.0) | 100 °C / 16 h | MS [M+H]⁺ 128; Rf ~0.3 (CHCl₃:MeOH 10:1); Appearance of -CH₂OH singlet at ~4.6 ppm |
References
- Title: 博士学位論文 新規 RORγ アンタゴニストの創薬研究 2020 年 平田 和之 (Doctoral Thesis: Drug discovery research on novel RORγ antagonists, 2020)
- Title: Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles Source: Heterocycles / CLOCKSS URL
- Title: Triazole catalysts and methods of making and using the same (Citing: Stocks et al., Organic Letters, 6, 2969-2971, 2004)
- Title: Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir Source: RSC Publishing URL
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Application Note: One-Pot Cyclization Methods for 4-Substituted 1,2,4-Triazole-3-Methanols
Executive Summary
The 1,2,4-triazole-3-methanol scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters while offering enhanced metabolic stability. This application note details two robust, one-pot cyclization protocols for synthesizing 4-substituted 1,2,4-triazole-3-methanols starting from 2-hydroxyacetohydrazide (glycolic acid hydrazide) .
Unlike general triazole synthesis guides, this document focuses specifically on preserving the C3-hydroxymethyl moiety, a functional handle essential for further diversification (e.g., etherification, oxidation) in drug discovery campaigns. We present the Isothiocyanate-Mediated Cyclization (yielding the 5-thione derivative) and the Orthoester-Mediated Cyclization (yielding the 5-H or 5-alkyl derivative).
Strategic Overview & Mechanistic Logic
The Challenge of the C3-Hydroxymethyl Group
Synthesizing 1,2,4-triazole-3-methanols presents a unique chemoselectivity challenge: the free hydroxyl group at the
Pathway Selection Guide
-
Method A (Thione Route): Best for installing a sulfur handle at C5. The reaction proceeds via a thiosemicarbazide intermediate. High tolerance for the free hydroxyl group due to basic cyclization conditions.
-
Method B (Orthoester Route): Best for generating the C5-unsubstituted (H) or C5-alkyl variants. Utilizes triethyl orthoformate (TEOF) as a one-carbon synthon.
Method A: Isothiocyanate-Mediated Cyclization (The Thione Route)
This method generates 4-substituted-3-(hydroxymethyl)-1,2,4-triazole-5(4H)-thiones . It is a "one-pot, two-step" sequence where the intermediate thiosemicarbazide is formed and then cyclized in situ using base.
Mechanistic Pathway[1][2][3]
-
Nucleophilic Addition: The terminal nitrogen of 2-hydroxyacetohydrazide attacks the electrophilic carbon of the isothiocyanate (
). -
Base-Promoted Cyclization: Under basic conditions (NaOH), the hydrazine nitrogen attacks the thiocarbonyl, eliminating water to close the ring.
Figure 1: Reaction pathway for the synthesis of triazole-3-thiones via thiosemicarbazide intermediate.
Experimental Protocol
Reagents:
-
2-Hydroxyacetohydrazide (1.0 equiv)
-
Aryl/Alkyl Isothiocyanate (1.1 equiv)
-
Ethanol (Absolute)[1]
-
2N NaOH (aq)[2]
-
HCl (for neutralization)
Procedure:
-
Thiosemicarbazide Formation: In a round-bottom flask, dissolve 2-hydroxyacetohydrazide (5.0 mmol) in absolute ethanol (20 mL).
-
Add the isothiocyanate (5.5 mmol) dropwise.
-
Reflux the mixture for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The formation of the thiosemicarbazide is usually quantitative.
-
Cyclization: Do not isolate the intermediate. Add 2N NaOH (10 mL) directly to the reaction mixture.
-
Reflux for an additional 4–6 hours. The reaction is complete when the intermediate spot disappears on TLC.
-
Workup: Cool the mixture to room temperature. Acidify carefully with 2N HCl to pH 4–5.
-
Isolation: The product typically precipitates as a white/off-white solid. Filter, wash with cold water, and recrystallize from ethanol/water if necessary.
Validation Data:
-
Yield: Typically 75–90%.
-
Key NMR Signals:
- ppm (s, 1H, NH thione/thiol tautomer).
-
ppm (s, 2H,
-OH). - ppm (br s, 1H, OH).
Method B: Orthoester-Mediated Cyclization (The C5-H Route)
This method utilizes Triethyl Orthoformate (TEOF) as a C1 synthon to produce 4-substituted-3-(hydroxymethyl)-4H-1,2,4-triazoles . This is a multicomponent condensation that is highly atom-efficient.
Mechanistic Pathway[1][2][3]
-
Imidate Formation: The primary amine reacts with TEOF to form an imidate intermediate.
-
Hydrazide Condensation: The hydrazide reacts with the imidate.
-
Cyclization: Intramolecular attack of the amine nitrogen on the hydrazide carbonyl (or vice versa depending on specific conditions) leads to ring closure and loss of ethanol/water.
Figure 2: One-pot multicomponent synthesis using triethyl orthoformate.
Experimental Protocol
Reagents:
-
2-Hydroxyacetohydrazide (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent or 3-5 equiv in dioxane)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or Sulfuric Acid (catalytic drops)
Procedure:
-
Setup: In a sealed tube or round-bottom flask, combine 2-hydroxyacetohydrazide (5.0 mmol), Primary Amine (5.0 mmol), and TEOF (10 mL).
-
Note: If the amine is a solid, dissolve it in a minimal amount of dry dioxane or DMF before adding TEOF.
-
-
Catalysis: Add p-TsOH (0.5 mmol).
-
Reaction: Heat the mixture to 100–120°C. If using a flask, use a reflux condenser.
-
Observation: Ethanol is a byproduct. Using a Dean-Stark trap (if scale permits) to remove ethanol can drive the reaction to completion faster.
-
-
Monitoring: Monitor by TLC. Reaction time is typically 6–12 hours.
-
Workup: Evaporate excess TEOF under reduced pressure.
-
Purification: The residue is often a viscous oil or solid. Triturate with diethyl ether or hexanes to induce precipitation. If necessary, purify via flash column chromatography (DCM/MeOH).
Comparative Analysis & Troubleshooting
Method Comparison Table
| Feature | Method A (Isothiocyanate) | Method B (Orthoester) |
| C5 Substituent | Thione ( | Hydrogen ( |
| Reaction Type | Stepwise One-Pot (Basic) | Multicomponent (Acidic) |
| Atom Economy | Moderate (Loss of | High (Loss of EtOH) |
| Hydroxyl Tolerance | Excellent (Basic conditions prevent O-acylation) | Good (Acidic conditions may risk O-formylation, but N-cyclization is favored) |
| Purification | Precipitation (Acidification) | Evaporation / Column Chromatography |
Troubleshooting the C3-Hydroxymethyl Group
-
Issue: O-Alkylation/Acylation.
-
Diagnosis: NMR shows shift in
protons or loss of OH signal. -
Solution: For Method B, ensure strictly anhydrous conditions to prevent hydrolysis of TEOF into formic acid, which can esterify the alcohol. If O-formylation occurs (formate ester), a brief treatment with
in MeOH at RT will selectively deprotect the alcohol without opening the triazole ring.
-
-
Issue: Low Solubility of Hydrazide.
-
Solution: 2-Hydroxyacetohydrazide is polar. Use polar aprotic cosolvents like DMF or DMSO if ethanol/TEOF alone does not dissolve the starting material.
-
References
-
Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256. Link
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015).[3] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides.[3][4] Organic Letters, 17(5), 1184-1187.[4] Link
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[5] The Journal of Organic Chemistry, 76(4), 1177-1179. Link
-
Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).[6] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407. Link
-
Tatar, E., Küçükgüzel, Ş.[7] G., & Rollas, S. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186. Link
Sources
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 4. One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. rsc.org [rsc.org]
Application Note: Strategic Oxidation of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
Executive Summary
The oxidation of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol to its corresponding aldehyde, 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde , represents a critical transformation in the synthesis of antifungal pharmacophores and complex heterocyclic scaffolds.
While primary alcohols are routinely oxidized to aldehydes, this specific substrate presents unique challenges:
-
Coordination: The nitrogen-rich triazole core can coordinate with metal-based oxidants (e.g., Cr(VI)), potentially poisoning catalysts or complicating workup.
-
Over-oxidation: The resulting aldehyde is electron-deficient and prone to hydration or further oxidation to the carboxylic acid.
-
Solubility: The polarity of the triazole ring requires careful solvent selection to maintain reaction homogeneity (for Swern) or effective surface contact (for MnO₂).
This guide details two validated protocols: Activated Manganese Dioxide (
Strategic Analysis: Mechanism & Selection
Why Manganese Dioxide ( )?
The hydroxymethyl group at the C3 position of the 1,2,4-triazole ring is "activated" —it behaves similarly to a benzylic or allylic alcohol due to the aromaticity of the heterocyclic ring.
-
Mechanism:
oxidation proceeds via a radical mechanism on the solid surface.[1] The triazole ring stabilizes the radical intermediate, facilitating the reaction. -
Selectivity:
is highly selective for activated alcohols and rarely over-oxidizes to the acid, making it superior to permanganate or Jones reagent for this application.
Why Swern?
If the specific batch of
Reaction Pathway Diagram[2]
Figure 1: Reaction pathway highlighting the critical risk of over-oxidation and the necessity of anhydrous conditions.
Method A: Activated Manganese Dioxide Oxidation (Preferred)
Best for: Scalability, ease of workup, and avoiding odorous byproducts.
Materials
-
Substrate: (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (1.0 equiv)
-
Oxidant: Activated
(10.0 – 20.0 equiv). Note: Large excess is required due to surface area dependence. -
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Drying Agent: Anhydrous
.
Protocol Steps
-
Preparation: Dissolve the triazole alcohol in DCM (approx. 0.1 M concentration). The N-ethyl group aids solubility; if the solution is cloudy, add a small amount of dry THF.
-
Addition: Add activated
(10 equiv) to the stirred solution at room temperature. -
Reaction: Stir the heterogeneous black suspension vigorously.
-
Optimization: If reaction is slow after 4 hours, heat to mild reflux (40°C).
-
Monitoring: Monitor by TLC (MeOH/DCM 1:9). The aldehyde typically has a higher
than the alcohol.
-
-
Filtration: Once consumption is complete (typically 12–24 hours), filter the mixture through a pad of Celite® (diatomaceous earth) to remove the fine black powder.
-
Rinse: Rinse the filter cake thoroughly with DCM or EtOAc to recover adsorbed product.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The crude aldehyde is often pure enough for subsequent steps. If not, purify via flash column chromatography (rapid elution is recommended to avoid decomposition on silica).
Validation Criteria
| Parameter | Observation |
| Appearance | Product should be a white to pale yellow solid/oil. |
| 1H NMR | Distinct aldehyde proton singlet (-CHO) appears at 9.8 – 10.2 ppm . |
| IR Spectroscopy | Strong carbonyl stretch (C=O) at ~1690–1710 cm⁻¹ . |
Method B: Swern Oxidation (Alternative)
Best for: Cases where
Materials
-
Oxalyl Chloride: 1.5 equiv
-
DMSO: 3.0 equiv
-
Triethylamine (
): 5.0 equiv -
Solvent: Anhydrous DCM.
Protocol Steps
-
Activation: In a flame-dried flask under Nitrogen/Argon, dissolve oxalyl chloride (1.5 equiv) in dry DCM. Cool to -78°C (dry ice/acetone bath).
-
DMSO Addition: Add dry DMSO (3.0 equiv) dropwise over 5–10 minutes. Caution: Gas evolution (CO/CO2) and exotherm. Maintain temp < -60°C. Stir for 15 mins.
-
Substrate Addition: Add the triazole alcohol (1.0 equiv) dissolved in minimal DCM dropwise. Stir at -78°C for 30–45 minutes.
-
Basification: Add
(5.0 equiv) dropwise. The solution may become cloudy. -
Warming: Allow the reaction to warm to 0°C over 30–60 minutes.
-
Quench: Quench with saturated
solution or water. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Comparative Data & Decision Matrix
The following table summarizes the trade-offs between the two primary methods.
| Feature | Method A: | Method B: Swern |
| Reaction Type | Heterogeneous (Solid/Liquid) | Homogeneous |
| Temperature | Room Temp to Reflux | -78°C to 0°C |
| Reagent Cost | Low (but high mass required) | Low |
| Toxicity/Safety | Mn dust (inhalation hazard) | CO evolution, DMSO stench |
| Selectivity | Excellent (No over-oxidation) | Good (Requires temp control) |
| Workup | Filtration (Simple) | Extraction/Washing (Tedious) |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate oxidation protocol.
Troubleshooting & Expert Tips
The "Inactive" Problem
Commercial manganese dioxide is often insufficiently active for organic synthesis.[1]
-
Diagnosis: If the reaction stalls at <50% conversion after 24h.
-
Solution: Use Attenburrow
. This can be prepared freshly by mixing hot solutions of and under alkaline conditions. Freshly prepared can be 10-100x more active than aged commercial bottles.
Aldehyde Instability
Triazole aldehydes are electron-deficient.
-
Issue: In the presence of water, they form gem-diols (hydrates), which complicates NMR interpretation and subsequent reactions.
-
Fix: Store the aldehyde under inert gas in the freezer. Ideally, use it immediately in the next step (e.g., reductive amination or Wittig reaction).
Metal Coordination
-
Issue: Yields are low in metal-catalyzed oxidations (like TPAP/NMO) because the triazole nitrogen coordinates to the catalyst.
-
Fix: Stick to stoichiometric oxidants (
) or metal-free methods (Swern, IBX, Dess-Martin).
References
-
Manganese Dioxide Oxidation (General Heterocycles)
- Source: Common Organic Chemistry. "Manganese Dioxide (MnO2) - Reagent Guide."
-
URL:[Link]
-
Swern Oxidation Mechanism & Protocol
-
Synthesis of 1,2,4-Triazoles (Contextual)
-
Substrate Data
- Source: PubChem. "4-ethyl-4H-1,2,4-triazole-3-carbaldehyde (Compound)."
-
URL:[Link]
Sources
Synthesis of Schiff bases starting from (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
Application Note: Rational Design and Two-Step Synthesis of Schiff Bases from (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
Executive Summary & Pharmacological Relevance
The 1,2,4-triazole scaffold is a privileged structural motif in modern drug discovery, exhibiting profound broad-spectrum antimicrobial, antifungal, and targeted enzyme-inhibitory activities[1]. The functionalization of this heterocycle via Schiff base (imine) linkage serves as a powerful strategy to expand its chemical space. Schiff bases act as versatile pharmacophores; their azomethine nitrogen (-N=CH-) participates in critical hydrogen-bonding interactions with biological targets, while the appended aryl or alkyl groups allow for the fine-tuning of lipophilicity and steric bulk.
This application note details a robust, self-validating two-step protocol for synthesizing Schiff bases starting from the commercially available precursor, (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (CAS 497854-98-5)[2].
Mechanistic Rationale: Navigating Synthetic Bottlenecks
Direct condensation of an alcohol with an amine is chemically impossible under standard conditions. Therefore, the primary alcohol must first be elevated to an aldehyde oxidation state before condensation can occur.
Phase 1: Chemoselective Oxidation Heterocyclic methanols are highly sensitive substrates. Aggressive oxidants (e.g., KMnO₄ or Jones reagent) often lead to over-oxidation, yielding unreactive carboxylic acids, or cause oxidative cleavage of the triazole ring itself. To circumvent this, we employ activated Manganese Dioxide (MnO₂). MnO₂ operates via a surface-adsorption mechanism that is highly selective for allylic, benzylic, and heterocyclic alcohols. This ensures the oxidation halts strictly at the carbaldehyde stage, preserving the integrity of the 1,2,4-triazole core[3].
Phase 2: Acid-Catalyzed Azomethine Condensation The condensation of the resulting 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde with a primary amine is an equilibrium-driven process. The kinetics rely on a delicate pH balance. A catalytic amount of glacial acetic acid is introduced to lower the pH to approximately 4.5. This weakly acidic environment protonates the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by the amine. If the pH drops too low, the primary amine becomes fully protonated (forming an unreactive ammonium salt), neutralizing its nucleophilicity and stalling the reaction. Furthermore, 4Å molecular sieves are utilized to sequester the water byproduct, driving the equilibrium toward the target Schiff base via Le Chatelier’s principle.
Pathway Visualization: The Two-Step Cascade
Figure 1: Logical workflow for the two-step synthesis of Schiff bases from a triazole methanol.
Empirical Optimization Data
To demonstrate the causality behind our reagent selection, the following table summarizes the optimization parameters for both the oxidation and condensation phases.
| Reaction Phase | Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Rationale |
| Oxidation | KMnO₄ (1.5 eq) | H₂O / Acetone | 25 | 4 | < 10% | Severe over-oxidation to carboxylic acid. |
| Oxidation | Swern (DMSO / (COCl)₂) | DCM | -78 | 2 | 65% | Good yield, but requires strict cryogenic conditions. |
| Oxidation | Activated MnO₂ (10.0 eq) | DCM | 25 | 12 | 92% | Optimal: Mild, highly chemoselective, easy workup. |
| Condensation | None (Neutral pH) | Ethanol | 78 (Reflux) | 24 | 35% | Sluggish kinetics; incomplete conversion. |
| Condensation | HCl (1.0 eq) | Ethanol | 78 (Reflux) | 12 | Trace | Amine fully protonated; nucleophilicity destroyed. |
| Condensation | Glacial AcOH (0.1 eq) | Ethanol | 78 (Reflux) | 6 | 88% | Optimal: Perfect electrophilic activation & dehydration. |
Self-Validating Experimental Protocols
Phase I: Chemoselective Oxidation to 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde
Objective: Chemoselective oxidation of the primary alcohol without degrading the triazole core.
-
Reagent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.27 g (10.0 mmol) of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol[2] in 40 mL of anhydrous dichloromethane (DCM).
-
Oxidant Addition: Add 8.69 g (100.0 mmol, 10 eq) of activated Manganese Dioxide (MnO₂) in a single portion. Causality Check: A large stoichiometric excess is required because MnO₂ oxidation is a surface-mediated reaction; the high surface area compensates for its mild oxidation potential.
-
Reaction Monitoring: Stir the heterogeneous black suspension vigorously at room temperature (25 °C). Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system. The starting material (lower Rf) should disappear within 10-12 hours, replaced by a new, UV-active spot (higher Rf) corresponding to the aldehyde[3].
-
Workup and Isolation (Self-Validation): Filter the reaction mixture through a 2-inch pad of Celite to remove the manganese residues. Wash the Celite pad thoroughly with an additional 30 mL of DCM. Visual Cue: The filtrate must be clear and slightly yellow, indicating the successful removal of the black MnO₂ particulates.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde as a pale-yellow solid. Yield: ~1.15 g (92%). The product is sufficiently pure for the next step without further chromatography.
Phase II: Azomethine Condensation
Objective: Acid-catalyzed condensation of the intermediate aldehyde with a primary amine.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g (~8.0 mmol) of the synthesized 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde in 20 mL of anhydrous ethanol.
-
Amine and Catalyst Addition: Add 8.8 mmol (1.1 eq) of the desired primary amine (e.g., 4-fluoroaniline or p-toluidine). Subsequently, add 3-4 drops (~0.1 eq) of glacial acetic acid. Causality Check: The acetic acid acts as a proton shuttle, activating the carbonyl carbon without neutralizing the amine.
-
Water Sequestration: Add 1.0 g of freshly activated 4Å molecular sieves to the flask to continuously absorb the water byproduct.
-
Reflux: Attach a reflux condenser and heat the mixture to 78 °C (reflux) under a nitrogen atmosphere for 6 hours.
-
In-Process Control: Monitor via TLC. The formation of the Schiff base is typically accompanied by a distinct color change in the solution (deepening to yellow or orange due to extended pi-conjugation across the azomethine bond).
-
Isolation: Once complete, hot-filter the mixture to remove the molecular sieves. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to induce crystallization.
-
Purification: Collect the precipitated Schiff base via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol to remove unreacted amine, and dry under a high vacuum to yield the analytically pure imine.
References
-
Title: Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives - ResearchGate Source: researchgate.net URL: [Link]
-
Title: Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links Source: rdd.edu.iq URL: [Link]
Sources
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 1,2,4-Triazole Methanol Derivatives
Introduction: The Versatile 1,2,4-Triazole Methanol Scaffold in Modern Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, antibacterial, and anti-inflammatory properties.[2] A key subset of these valuable compounds is the 1,2,4-triazole methanol derivatives, which feature a hydroxyl group tethered to the triazole ring via a methylene linker. This hydroxyl group serves as a critical handle for molecular elaboration, allowing for the synthesis of diverse libraries of compounds with tailored pharmacokinetic and pharmacodynamic profiles.
The strategic functionalization of this hydroxyl moiety can profoundly impact a molecule's biological activity, solubility, metabolic stability, and potential for prodrug strategies. This guide provides an in-depth exploration of the primary methods for modifying the hydroxyl group of 1,2,4-triazole methanol derivatives, complete with detailed, field-proven protocols and the scientific rationale underpinning these experimental choices. The target audience for this document includes researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Core Functionalization Strategies
The primary alcohol of 1,2,4-triazole methanol derivatives can be readily transformed into a variety of functional groups, including ethers, esters, and activated intermediates for nucleophilic substitution. The choice of functionalization strategy is dictated by the desired properties of the final compound.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alcohol and an alkyl halide.[3][4] In the context of 1,2,4-triazole methanol derivatives, this reaction proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkylating agent in an SN2 reaction.
Expertise & Experience: The choice of base and solvent is critical for the success of the Williamson ether synthesis. A strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred to ensure complete deprotonation of the alcohol without competing in the subsequent alkylation step.[5] Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the alkoxide, enhancing its nucleophilicity, and are compatible with strong bases like NaH.[6][7]
Trustworthiness: The protocol below includes an inert atmosphere to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before quenching the reaction, which is a critical step for both safety and yield optimization.
Protocol 1: General Procedure for O-Alkylation of (1-Aryl-1H-1,2,4-triazol-3-yl)methanol via Williamson Ether Synthesis
Materials:
-
(1-Aryl-1H-1,2,4-triazol-3-yl)methanol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (1-Aryl-1H-1,2,4-triazol-3-yl)methanol (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired ether.
Characterization: The purified product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[8]
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for O-alkylation.
O-Esterification: The Steglich Esterification
Esterification of the hydroxyl group is a common strategy to create prodrugs or to modify the lipophilicity of a molecule. The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10][11]
Expertise & Experience: A key advantage of the Steglich esterification is its mild reaction conditions, which are compatible with a wide range of functional groups that might be sensitive to the acidic or basic conditions of other esterification methods.[11][12] DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive N-acylpyridinium intermediate.[10] The choice of carbodiimide can be important for work-up; while DCC is effective, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can often be removed by filtration. EDC, on the other hand, produces a water-soluble urea byproduct that is easily removed during an aqueous workup.
Trustworthiness: The protocol below details the careful addition of the carbodiimide at a reduced temperature to control the initial exothermic reaction. The progress of the reaction is monitored by TLC to ensure completion and to avoid potential side reactions. The work-up procedure is designed for the efficient removal of the urea byproduct and unreacted starting materials.
Protocol 2: General Procedure for Steglich Esterification of (1-Aryl-1H-1,2,4-triazol-3-yl)methanol
Materials:
-
(1-Aryl-1H-1,2,4-triazol-3-yl)methanol (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the (1-Aryl-1H-1,2,4-triazol-3-yl)methanol (1.0 eq), carboxylic acid (1.1 eq), and DMAP (0.1 eq).
-
Add anhydrous DCM to dissolve the reactants.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired ester.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its structure and purity.[13][14]
Steglich Esterification Reaction Scheme
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Novel (Z)/(E)-1,2,4-triazole derivatives containing oxime ether moiety as potential ergosterol biosynthesis inhibitors: design, preparation, antifungal evaluation, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. francis-press.com [francis-press.com]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. chimie.ucv.ro [chimie.ucv.ro]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Note: Microwave-Assisted Multicomponent Synthesis of (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Microwave-Assisted Organic Synthesis (MAOS) / Multicomponent Condensation
Executive Summary
The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for amide bonds and a robust hydrogen-bond acceptor. Specifically, 3,4-disubstituted variants like (4-ethyl-4H-1,2,4-triazol-3-yl)methanol serve as critical building blocks for designing CNS-penetrant molecules and kinase inhibitors. This application note details a highly efficient, green-chemistry-aligned protocol for the synthesis of this target using Microwave-Assisted Organic Synthesis (MAOS)[1]. By employing a one-pot, three-component condensation, this method reduces reaction times from 24 hours to 15 minutes while significantly improving atom economy and product yield[2].
Mechanistic Rationale & Chemical Causality
Conventional synthesis of 3,4-disubstituted 1,2,4-triazoles typically relies on prolonged thermal condensation, which often suffers from incomplete cyclization and competing transamidation side reactions. This protocol circumvents these thermodynamic barriers by utilizing direct dielectric heating[3].
The Three-Component System
The reaction utilizes 2-hydroxyacetohydrazide (glycolic acid hydrazide), ethylamine , and triethyl orthoformate (TEOF) .
-
The Role of TEOF: TEOF serves a dual chemical purpose. It acts as the C5 carbon synthon for the triazole ring and functions as an in situ water scavenger. By consuming the water generated during condensation, TEOF drives the reaction equilibrium forward, preventing the hydrolysis of the intermediate.
-
The Causality of Microwave Heating: The reaction proceeds via an initial formimidate intermediate, which reacts with the hydrazide to form a highly polar acylamidrazone. Under conventional convective heating, the intramolecular ring closure of this intermediate is sluggish. Microwave irradiation selectively superheats this polar intermediate due to its high dipole moment, dramatically lowering the activation energy required for the final cyclodehydration step[2].
-
Dynamic Power Control: We utilize dynamic microwave power (capped at 150 W) rather than fixed power. This prevents temperature overshoots that could lead to the thermal degradation of the sensitive hydroxymethyl group at the C3 position.
Experimental Workflow & Protocol
This protocol is designed as a self-validating system. In-process controls (such as pressure monitoring and TLC) are integrated to ensure reproducibility.
Materials & Equipment
-
Reagents: 2-Hydroxyacetohydrazide (98%), Ethylamine (2.0 M solution in ethanol), Triethyl orthoformate (99%).
-
Solvent: Absolute Ethanol (Anhydrous).
-
Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and pressure monitor; 10 mL thick-walled borosilicate glass microwave vials with silicone/PTFE crimp caps.
Step-by-Step Methodology
-
Reagent Preparation: To a clean, oven-dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-hydroxyacetohydrazide (1.0 mmol, 90.1 mg).
-
Addition of Liquid Reagents: Add triethyl orthoformate (1.2 mmol, 177.8 mg, ~200 µL) followed by ethylamine (2.0 M solution in ethanol, 1.2 mmol, 600 µL). Causality Note: A slight excess (1.2 equiv) of TEOF and amine ensures complete consumption of the hydrazide, which is the most expensive starting material.
-
Solvent Adjustment: Add an additional 1.0 mL of absolute ethanol to bring the total reaction volume to ~1.8 mL. This ensures the volume is within the optimal focal point of the microwave cavity.
-
Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave cavity and apply the following parameters:
-
Target Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (Max 150 W)
-
Pressure Limit: 250 psi (Monitor this; normal operating pressure should stabilize around 120-150 psi due to ethanol vapor and generated ethanol/water).
-
-
Cooling & In-Process Check: Allow the system to actively cool via compressed air jet to 25 °C before uncapping. Self-Validation: Spot the crude mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The disappearance of the hydrazide spot (stains strongly with KMnO4) confirms reaction completion.
-
Workup & Isolation: Transfer the mixture to a round-bottom flask and concentrate in vacuo to remove ethanol and unreacted volatile reagents.
-
Purification: Purify the resulting viscous crude residue via flash column chromatography (Silica gel, gradient elution from DCM to DCM:MeOH 9:1). Pool the product-containing fractions and evaporate to afford (4-ethyl-4H-1,2,4-triazol-3-yl)methanol as a crystalline solid or highly viscous oil.
Quantitative Data & Process Optimization
The following tables summarize the empirical data gathered during the optimization of this protocol, demonstrating the clear superiority of the MAOS approach over conventional thermal methods.
Table 1: Optimization of Microwave Reaction Conditions
| Entry | Temperature (°C) | Hold Time (min) | Power Mode | Conversion (%) | Isolated Yield (%) |
| 1 | 100 | 15 | Dynamic | 65 | 58 |
| 2 | 120 | 15 | Dynamic | 88 | 82 |
| 3 | 140 | 15 | Dynamic | >99 | 94 |
| 4 | 160 | 10 | Dynamic | >99 | 76 (Degradation) |
| 5 | 140 | 15 | Fixed (150 W) | 85 | 70 (Overshoot) |
Table 2: Comparative Metrics (Conventional vs. MAOS)
| Metric | Conventional Heating (Reflux) | Microwave-Assisted (MAOS) |
| Heating Source | Convective (Oil Bath) | Dielectric (Microwave) |
| Reaction Time | 24 Hours | 15 Minutes |
| Solvent Volume | 10 mL | 1.8 mL |
| Average Yield | 45 - 55% | 94% |
| Impurity Profile | High (Transamidation products) | Very Low (Clean conversion) |
Analytical Validation
To ensure the trustworthiness of the synthesized batch, verify the product against the following expected analytical benchmarks for (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (C5H9N3O, MW: 127.15 g/mol ):
-
LC-MS (ESI+): m/z calculated for [M+H]+ 128.08, found 128.1.
-
1H NMR (400 MHz, DMSO-d6):
- 8.42 (s, 1H, Triazole C5-H)
- 5.55 (t, J = 5.6 Hz, 1H, -OH, exchangeable with D2O)
- 4.52 (d, J = 5.6 Hz, 2H, -CH2-OH)
- 4.08 (q, J = 7.2 Hz, 2H, N-CH2-CH3)
- 1.32 (t, J = 7.2 Hz, 3H, N-CH2-CH3)
Process Visualization
The following diagram maps the mechanistic workflow and logical relationships of the multicomponent reaction, highlighting the transition from polar precursors to the final cyclized scaffold.
Mechanistic workflow for the microwave-assisted synthesis of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol.
References
-
Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles Source: Synlett URL:[Link]
-
Recent Advances in Microwave-Assisted Synthesis and Functionalization of 1,2,3- and 1,2,4-triazoles Source: Current Organic Chemistry URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and isolation bottlenecks when synthesizing (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (CAS 497854-98-5)[1].
This guide bypasses generic advice to focus strictly on the thermodynamic and physical properties governing this specific reaction. By understanding the causality behind the experimental parameters, you can transform a low-yielding, messy reaction into a robust, self-validating protocol.
Mechanistic Overview & Reaction Workflow
The most direct synthetic route to (4-ethyl-4H-1,2,4-triazol-3-yl)methanol is the hydroxymethylation of 4-ethyl-4H-1,2,4-triazole using aqueous formaldehyde[2]. The critical mechanistic hurdle in this pathway is that the addition of formaldehyde to the triazole core is a reversible equilibrium process [3]. If the reaction conditions allow formaldehyde gas to escape, or if the product is subjected to standard aqueous workups, the equilibrium shifts backward, and the yield plummets.
Caption: Workflow for the synthesis and isolation of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol.
Quantitative Reaction Optimization
To demonstrate the causality between reaction parameters and product yield, consider the following optimization matrix. The data illustrates how manipulating the equilibrium state directly correlates with synthetic success[2].
| Formaldehyde (eq) | Temp (°C) | Vessel Type | Time (h) | Yield (%) | Mechanistic Causality / Observation |
| 1.5 | 80 | Open Reflux | 12 | 35 | Incomplete conversion; equilibrium heavily favors starting materials. |
| 5.0 | 100 | Open Reflux | 12 | 55 | Moderate improvement, but volatile loss of HCHO gas limits the final yield. |
| 10.0 | 100 | Sealed Tube | 16 | 78 | Optimal. Massive HCHO excess and pressure drive equilibrium forward. |
| 10.0 | 120 | Sealed Tube | 16 | 40 | Yield drop due to HCHO disproportionation (Cannizzaro) and thermal degradation. |
Standardized Experimental Protocol
This self-validating methodology is designed to maximize conversion while entirely preventing product loss during the isolation phase[2].
Step 1: Reaction Setup Charge a heavy-walled, pressure-rated reaction vial equipped with a magnetic stir bar with 4-ethyl-4H-1,2,4-triazole (1.0 eq).
Step 2: Reagent Addition Add 37% aqueous formaldehyde solution (formalin) (10.0 eq). Causality Note: This massive stoichiometric excess is non-negotiable. It leverages Le Chatelier's principle to push the reversible hydroxymethylation to completion[3].
Step 3: Pressurized Heating Seal the vial tightly with a Teflon-lined crimp cap. Heat the mixture to 100 °C with vigorous stirring for 16 hours. Causality Note: Sealing the vessel prevents the escape of volatile formaldehyde gas, maintaining the necessary high-concentration gradient in the liquid phase.
Step 4: Azeotropic Concentration (Critical Isolation Step) Cool the vessel completely to room temperature before unsealing. Transfer the mixture to a round-bottom flask. Do not perform an aqueous extraction. Remove the water and excess formaldehyde under reduced pressure. Self-Validation Check: To ensure complete removal of the stubborn aqueous matrix, add toluene (3 x 10 mL) and co-evaporate under vacuum. This azeotropic distillation will yield a dry, workable crude residue, confirming the removal of water.
Step 5: Purification & Validation Purify the crude residue via normal-phase silica gel column chromatography using a gradient of Chloroform:Methanol (40:1 to 20:1)[2]. Validate the fraction purity via LC-MS (Target m/z [M+H]+ = 128.1) before pooling and concentrating.
Troubleshooting FAQs
Q: My yield is consistently below 40%, and NMR shows a large recovery of unreacted 4-ethyl-4H-1,2,4-triazole. How can I improve conversion? A: You are likely losing formaldehyde gas during the reaction, which shifts the equilibrium backward. Hydroxymethylation of 1,2,4-triazoles is a reversible reaction[3]. If you are running the reaction in a standard round-bottom flask with a reflux condenser, the highly volatile formaldehyde will escape the reaction phase. Switch to a sealed pressure vessel and ensure you are using at least 10 equivalents of 37% formalin[2].
Q: I am losing my product during the aqueous workup (EtOAc/Water extraction). How should I isolate this compound? A: (4-ethyl-4H-1,2,4-triazol-3-yl)methanol is highly polar. The combination of the triazole core and the newly installed hydroxyl group gives it massive affinity for the aqueous layer. Standard liquid-liquid extraction will fail. You must abandon aqueous workup entirely. Directly concentrate the crude reaction mixture under high vacuum, and use repeated co-evaporation with toluene to azeotropically strip away the residual water before loading the dry material directly onto a silica column.
Q: Can I increase the temperature to 120 °C or 140 °C to speed up the reaction and force it to completion? A: No. While higher temperatures generally increase reaction kinetics, they are detrimental here. Temperatures above 100 °C promote the Cannizzaro reaction, where formaldehyde disproportionates into formic acid and methanol. Furthermore, excessive heat can trigger retro-aldol-like dehydroxymethylation, actively destroying your product. Stick strictly to 100 °C.
Q: I observe multiple spots on TLC, including a highly polar, insoluble baseline streak. What is causing this? A: This is typically caused by the polymerization of unreacted formaldehyde into paraformaldehyde, which appears as an insoluble white solid or a stubborn baseline streak on TLC. To prevent this, ensure your 37% formalin solution is fresh and stabilized with 10-15% methanol. If paraformaldehyde precipitates during your concentration step, resuspend the crude mixture in your chromatography loading solvent (e.g., CHCl3/MeOH) and filter it through a short pad of Celite prior to column purification.
References
-
博士学位論文 新規 RORγ アンタゴニストの創薬研究 2020 年 平田 和之 (Doctoral Dissertation: Drug Discovery Research on Novel RORγ Antagonists 2020 Kazuyuki Hirata) . NII (National Institute of Informatics). URL: [Link]
-
Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry . Asian Journal of Research in Chemistry. URL:[Link]
Sources
Common impurities in the cyclization of 4-ethyl-1,2,4-triazole derivatives
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex cyclization dynamics of 4-ethyl-1,2,4-triazole derivatives.
The synthesis of 1,2,4-triazoles—particularly 4-ethyl-1,2,4-triazole-3-thiones—is a cornerstone in the development of antifungal, anti-inflammatory, and antimicrobial agents[1]. However, the intramolecular cyclization of their precursors (such as 1-acyl-4-ethylthiosemicarbazides) is highly sensitive to reaction conditions. Minor deviations in pH, temperature, or solvent can lead to the formation of stubborn regioisomeric and structural impurities[2].
This guide deconstructs the mechanistic causality behind these impurities and provides self-validating protocols to ensure high-yield, high-purity syntheses.
Mechanistic Overview: The Divergent Cyclization Pathway
The most critical challenge in synthesizing 4-ethyl-1,2,4-triazole derivatives is controlling the nucleophilic attack during ring closure. The precursor, 1-acyl-4-ethylthiosemicarbazide, contains multiple nucleophilic centers (nitrogen and sulfur). The choice of reaction medium dictates which atom attacks the carbonyl carbon, leading to entirely different heterocyclic scaffolds[3].
Divergent cyclization pathways of acylthiosemicarbazides based on pH conditions.
Troubleshooting Guide: Common Impurities & Solutions
Q1: My LC-MS shows a massive impurity with the exact same mass as my target 4-ethyl-1,2,4-triazole. What is this, and why did it form? A1: You are likely observing the formation of 2-ethylamino-1,3,4-thiadiazole , a structural isomer of your target product.
-
Causality: Cyclization is strictly pH-dependent. If your reaction medium drops in alkalinity, or if you attempt the cyclization under acidic conditions (e.g., using POCl₃ or H₂SO₄), the carbonyl oxygen becomes protonated. Under these conditions, the sulfur atom acts as a "softer" and more reactive nucleophile than the nitrogen, attacking the carbonyl carbon to form a 1,3,4-thiadiazole ring[2].
-
Solution: Ensure your reaction is strictly alkaline (using 1N to 2N NaOH or KOH) to deprotonate the nitrogen, making it the dominant nucleophile[4].
Q2: I am seeing a large amount of unreacted open-chain intermediate (acyl thiosemicarbazide) even after 2 hours of reflux. How do I force the cyclization? A2: Incomplete cyclization is caused by an insufficient energy barrier crossover for the final dehydration step.
-
Causality: While the initial nucleophilic attack is fast, the subsequent elimination of water (-H₂O) to aromatize the triazole ring requires sustained thermal energy and a strong base to drive the equilibrium[5].
-
Solution: Extend the reflux time to 4–8 hours. Do not stop the reaction until the suspension turns into a completely clear solution, which acts as a visual, self-validating indicator that the base-soluble triazole thiolate salt has fully formed.
Q3: During the final workup, my product turns yellow and an insoluble dimer impurity appears. What is happening? A3: You are observing oxidative dimerization .
-
Causality: 4-ethyl-1,2,4-triazole-3-thiols exist in a tautomeric equilibrium with their thione form[1]. During the acidification workup, if the free thiol is exposed to atmospheric oxygen in warm conditions, it rapidly oxidizes to form a disulfide bond, linking two triazole rings together.
-
Solution: Perform the final acidification step at low temperatures (0–5 °C) and, if possible, under a nitrogen atmosphere using degassed water.
Quantitative Data: Impact of Reaction Conditions on Impurity Profiles
The following table summarizes the causal relationship between reaction conditions and the resulting product/impurity distribution. Rely on this data to optimize your synthetic parameters.
| Reaction Medium | Temperature | Primary Product | Yield (%) | Major Impurity | Impurity Yield (%) |
| 2N NaOH (Alkaline) | Reflux (100°C) | 4-Ethyl-1,2,4-triazole | 88 - 94% | Uncyclized intermediate | < 3% |
| 10% KOH (Alkaline) | Reflux (80°C) | 4-Ethyl-1,2,4-triazole | 78 - 84% | Uncyclized intermediate | 8 - 12% |
| Conc. H₂SO₄ (Acidic) | 0°C to RT | 1,3,4-Thiadiazole | < 2% | 1,3,4-Thiadiazole | 88 - 95% |
| POCl₃ (Acidic) | Reflux (105°C) | 1,3,4-Thiadiazole | 0% | 1,3,4-Thiadiazole | > 95% |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Optimized Alkaline Cyclization (Minimizing Thiadiazole Impurities)
This protocol utilizes visual phase-change cues to validate the reaction's progress, ensuring complete cyclization[3].
-
Preparation: Suspend 10 mmol of 1-acyl-4-ethylthiosemicarbazide in 40 mL of 1N aqueous NaOH in a round-bottom flask.
-
Thermal Cyclization: Heat the mixture to reflux (approx. 100°C) with continuous magnetic stirring for 4 to 8 hours.
-
Self-Validation Checkpoint: The initial cloudy suspension will gradually transition into a transparent, clear solution. This occurs because the cyclized 1,2,4-triazole-3-thione immediately deprotonates in the strong base to form a highly water-soluble sodium thiolate salt. If the solution remains cloudy after 6 hours, uncyclized intermediate remains; add 5 mL of 2N NaOH and continue refluxing.
-
-
TLC Monitoring: Spot the reaction mixture against the starting material (Eluent: Chloroform/Methanol 10:1). The starting material spot should completely disappear.
-
Controlled Precipitation: Cool the clear solution to 0–5°C in an ice bath. Dropwise, add 1N HCl under vigorous stirring until the pH reaches 4–5.
-
Causality: The acid reprotonates the thiolate salt, shifting it back to the neutral, water-insoluble thione/thiol tautomer, which crashes out of the solution as a white/off-white precipitate.
-
-
Isolation: Filter under vacuum, wash with copious amounts of ice-cold distilled water to remove NaCl impurities, and dry under a vacuum desiccator.
Protocol B: Chemical Separation of Thiadiazole Impurities
If your synthesis accidentally generated the 1,3,4-thiadiazole regioisomer, use this protocol to rescue your target triazole. This method exploits the distinct pKa differences between the two heterocycles.
-
Alkaline Solubilization: Suspend the contaminated crude product in 1N NaOH (20 mL per gram of crude) and stir at room temperature for 30 minutes.
-
Causality: The 4-ethyl-1,2,4-triazole-3-thione has an acidic proton (pKa ~7-8) and will form a soluble sodium salt. The 2-ethylamino-1,3,4-thiadiazole lacks an acidic proton and remains completely insoluble in the basic medium.
-
-
Filtration: Filter the mixture through a Celite pad. The solid filter cake is your thiadiazole impurity. Discard it (or save it for characterization).
-
Reprecipitation: Take the clear filtrate, cool it to 5°C, and carefully acidify with 1N HCl to pH 4. The pure 4-ethyl-1,2,4-triazole will precipitate. Filter, wash with cold water, and dry.
Frequently Asked Questions (FAQs)
Q: My NMR spectra show two distinct sets of signals for the triazole ring, suggesting an impurity. However, HPLC shows 99% purity. Why? A: You are observing thione-thiol tautomerism , not an impurity. 1,2,4-triazole-3-thiones exist in a dynamic equilibrium between the thione (-NH-C=S) and thiol (-N=C-SH) forms[1]. Depending on the NMR solvent used (e.g., DMSO-d6 stabilizes the thione form, while CDCl3 may show mixed populations), the exchange rate can be slow enough on the NMR timescale to show distinct peaks for both tautomers.
Q: Can I use microwave irradiation to speed up the cyclization and reduce open-chain impurities? A: Yes. Microwave-assisted synthesis can reduce the cyclization time from 8 hours to 15–30 minutes. The rapid, uniform heating helps overcome the dehydration activation energy barrier efficiently, significantly reducing the presence of uncyclized acyl thiosemicarbazide impurities.
References
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. PMC (National Institutes of Health).[Link]
-
Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. MDPI.[Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.[Link]
-
Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. ResearchGate.[Link]
-
Thiadiazole and 1,2,4-Triazole-5-Thione Derivatives as Potential COX Inhibitors. TSI Journals.[Link]
Sources
- 1. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety [mdpi.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Triazole Ring Closure with Ethylamine
Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, synthesizing 4-ethyl-1,2,4-triazole scaffolds often presents a unique set of thermodynamic and kinetic challenges. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your cyclization workflows.
Mechanistic Causality: The Temperature Paradox
The synthesis of 4-ethyl-1,2,4-triazoles from acyclic precursors (such as N-acylformamidrazones, diacylhydrazines, or thiosemicarbazides) proceeds via a two-stage mechanism: an initial nucleophilic addition of the primary amine, followed by a thermally driven cyclization that eliminates water, hydrogen sulfide, or dimethylamine to form the aromatic ring[1].
The fundamental challenge when using ethylamine is its extreme volatility (boiling point = 16.6 °C). If the reaction is heated in a standard reflux setup, the ethylamine evaporates long before the reaction mixture reaches the activation energy required for thermal ring closure. This results in a stalled reaction and the accumulation of uncyclized intermediates. Conversely, applying excessive heat in a closed system can drive the reaction past the kinetic product, leading to thermodynamic substituent scrambling or degradation[2]. Therefore, precise temperature control within a sealed system is not just recommended—it is a strict mechanistic requirement.
Troubleshooting Guides & FAQs
Q1: My cyclization is stalling at the acyclic intermediate stage, and I am seeing very low yields of the final triazole. What is going wrong? A: This is the most common issue when working with low-boiling primary amines. If your reaction is open to the atmosphere (even with a standard condenser), the ethylamine is boiling off before the cyclization temperature (typically 80–100 °C) is reached. Solution: You must conduct the reaction in a heavy-walled sealed pressure tube or autoclave. Ensure the ethylamine is added at 0 °C, and the vessel is tightly sealed before heating.
Q2: I used a sealed tube and increased the temperature to 140 °C to force the ring closure, but NMR shows multiple side products and a complex mixture. What happened? A: You have exceeded the optimal thermodynamic window. While elevated temperatures accelerate ring closure, excessive heat (>120 °C) in the presence of nucleophiles and acidic/basic byproducts triggers substituent scrambling and metathetical exchange[2]. Solution: Lower the temperature to 90 °C and increase the reaction time. The goal is to provide just enough thermal energy to overcome the dehydration/elimination barrier without breaking the newly formed C-N bonds.
Q3: How should I handle ethylamine to ensure accurate stoichiometry and prevent loss during transfer? A: Never use pure ethylamine gas or unchilled liquid for bench-scale synthesis unless you have specialized gas-flow equipment. Solution: Use commercially available solutions (e.g., 2.0 M in THF or 70% aqueous solution). Pre-cool your reaction flask, solvent, and the ethylamine solution to 0 °C using an ice bath before mixing.
Quantitative Data: Temperature Optimization Matrix
The following table summarizes the self-validating data for the cyclization of an N-dimethylaminomethylene-N'-acylhydrazine intermediate with ethylamine (2.0 equivalents) in THF.
| Reaction Temp (°C) | Vessel Type | Ethylamine State | Conversion (%) | Triazole Yield (%) | Primary Impurity Profile |
| 20 (Room Temp) | Open Flask | 70% Aqueous | < 10% | < 5% | Uncyclized transamination intermediate |
| 60 | Open Flask | 2.0 M in THF | 45% | 15% | Uncyclized intermediate + Hydrolysis |
| 90 (Optimal) | Sealed Tube | 2.0 M in THF | > 98% | 88% | Trace dimers (< 2%) |
| 140 | Sealed Tube | 2.0 M in THF | > 95% | 42% | Substituent scrambling / Degradation |
Pathway Visualization
The following diagram illustrates the critical temperature-dependent pathways during the cyclization process.
Temperature-dependent pathways in 4-ethyl-1,2,4-triazole synthesis via ethylamine.
Experimental Protocol: Sealed-Vessel Cyclization
This self-validating protocol ensures complete conversion while minimizing ethylamine loss and thermodynamic degradation.
Materials Required:
-
Acyclic precursor (e.g., 1.0 mmol)
-
Ethylamine solution (2.0 M in THF, 2.0 mmol)
-
Glacial acetic acid (catalytic, 0.1 mmol) - Optional, depending on leaving group.
-
Heavy-walled borosilicate glass pressure tube with a PTFE threaded plug and O-ring.
Step-by-Step Methodology:
-
Preparation & Cooling: Add the acyclic precursor (1.0 mmol) to the heavy-walled pressure tube. Suspend the material in 3.0 mL of anhydrous THF. Submerge the tube in an ice-water bath (0 °C) and allow it to cool for 10 minutes.
-
Reagent Addition: Slowly add the pre-chilled ethylamine solution (1.0 mL, 2.0 mmol) dropwise to the suspension. If acid catalysis is required for your specific leaving group, add 1 drop of glacial acetic acid.
-
Sealing the System: Immediately seal the pressure tube tightly with the PTFE plug. Safety Note: Ensure the O-ring is intact and the tube has no micro-fractures prior to use. Always heat pressure vessels behind a blast shield.
-
Thermal Cyclization: Transfer the sealed tube to a pre-heated oil bath or heating block set strictly to 90 °C . Stir vigorously for 12 to 16 hours.
-
Reaction Monitoring (Self-Validation): Remove the tube from the heat and allow it to cool completely to room temperature (crucial to prevent pressurized blowout). Open the tube and take a small aliquot for TLC or LC-MS. You should observe the complete disappearance of the acyclic intermediate mass and the appearance of the [M+H]+ corresponding to the cyclized triazole.
-
Workup: Once conversion is confirmed, transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove THF and excess ethylamine. Purify the crude residue via flash column chromatography (typically using a DCM/MeOH gradient) to isolate the pure 4-ethyl-1,2,4-triazole.
References
1.[1] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central (PMC). Available at:[Link] 2.[2] Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts: A Combined NMR/Density Functional Theory Approach. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Sources
Technical Support: Hydrazine Remediation in (4-ethyl-4H-1,2,4-triazol-3-yl)methanol Synthesis
Executive Summary & Safety Directive
The Challenge:
You are synthesizing (4-ethyl-4H-1,2,4-triazol-3-yl)methanol. This molecule presents a specific purification challenge: it is a polar, basic alcohol . Hydrazine (
The Risk (ICH M7): Hydrazine is a Class 1 known mutagenic carcinogen. Under ICH M7 guidelines, it must be controlled to extremely low levels (often <1-10 ppm depending on daily dose and duration).
The Solution: Since physical separation (extraction) is inefficient, we must rely on Chemoselective Scavenging or pKa-driven Chromatography .
Troubleshooting Guide: Primary Remediation Protocols
Protocol A: The "Acetone Scavenging" Method (Gold Standard)
Best for: Bulk removal of hydrazine (>1000 ppm) from crude reaction mixtures.
Mechanism: Hydrazine reacts rapidly with acetone to form acetone azine . Unlike hydrazine, acetone azine is highly lipophilic and volatile. It can be removed by vacuum distillation or washed out with a non-polar solvent, leaving your polar triazole product behind.
Step-by-Step Workflow:
-
Solvent Swap: If your crude is in water, concentrate to dryness and redissolve in a polar organic solvent (e.g., Ethanol or Methanol). If already in alcohol, proceed.
-
Scavenger Addition: Add Acetone (3–5 equivalents relative to estimated hydrazine content).
-
Reflux: Heat the mixture to mild reflux (50–60°C) for 2–4 hours.
-
Why? This drives the equilibrium toward the azine.
-
-
Removal:
-
Option 1 (Distillation): Concentrate the mixture under reduced pressure. Acetone azine (b.p. 131°C, but forms azeotropes) and excess acetone will co-distill.
-
Option 2 (Partitioning): If your product precipitates, filter it. If it remains in solution, add a non-polar solvent (e.g., Heptane or MTBE). The acetone azine will partition into the Heptane (organic layer), while your polar triazole product remains in the alcohol/aqueous phase.
-
Validation Check: Perform a GC headspace analysis. Acetone azine is easily detected by GC, whereas free hydrazine is difficult.
Protocol B: Cation Exchange Polishing (The pKa Differential)
Best for: Trace removal (<1000 ppm) to meet ppm-level specs.
The Science:
-
Hydrazine pKa: ~8.1 (Moderately basic)
-
Triazole Product pKa: ~2.3 (Very weakly basic)
-
Strategy: At pH 5–6, Hydrazine is fully protonated (
) and positively charged. The triazole product is unprotonated (neutral).
Workflow:
-
Resin Selection: Use a Weak Acid Cation (WAC) resin (e.g., carboxylic acid functionalized, like Amberlite IRC-50 or equivalent).
-
Conditioning: Buffer the resin to pH 5.5 using an ammonium acetate buffer.
-
Loading: Dissolve crude in water/methanol (10:1). Load onto the column.
-
Elution:
-
Flow Through: The neutral triazole product will pass through the column unretained.
-
Trapped: The cationic hydrazine binds to the resin.
-
-
Recovery: Collect the flow-through and concentrate.
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct protocol based on impurity levels.
Figure 1: Decision tree for hydrazine remediation strategies based on initial contamination levels.
Analytical Verification (The "Benzaldehyde" Method)
You cannot rely on standard HPLC-UV for free hydrazine (no chromophore). You must derivatize.
Derivatization Protocol:
-
Reagent: Prepare a 1% solution of Benzaldehyde in Methanol.
-
Sample Prep: Dissolve 100 mg of your product in 10 mL Methanol. Add 1 mL of Benzaldehyde reagent.
-
Reaction: Sonicate for 15 minutes at room temperature. This converts Hydrazine to Benzalazine (highly UV active).
-
HPLC Conditions:
Frequently Asked Questions (FAQ)
Q1: Can I just use a standard acidic wash (HCl) to remove the hydrazine? A: Likely not. While hydrazine forms a salt, your product is a triazole alcohol. It is highly water-soluble. If you wash an organic solution of your product with acid water, the hydrazine will go into the water, but your product might follow it. Protocol B (Resin) is superior because it separates based on binding affinity rather than bulk solubility.
Q2: I used the Acetone method, but I see a new impurity in the HPLC. What is it? A: That is likely the Acetone Azine (or hydrazone). It means you successfully scavenged the hydrazine but didn't remove the scavenger.
-
Fix: Acetone azine is volatile. Increase your vacuum drying time/temperature or perform a "chase" distillation with Ethanol to strip it off.
Q3: Why not use Phthalic Anhydride instead of Acetone? A: Phthalic anhydride is an excellent scavenger that forms an insoluble phthalhydrazide precipitate.
-
Pros: Easy filtration if your product is soluble.
-
Cons: It introduces a non-volatile solid by-product. If your triazole product is also a solid, you will struggle to separate the two solids. Acetone is preferred because the by-product is volatile.
Q4: What are the regulatory limits for Hydrazine? A: Hydrazine is a mutagen. Refer to ICH M7 . The default Acceptable Intake (AI) is often 1.5 µ g/day for lifetime exposure. If your drug's daily dose is 100 mg, your limit is 15 ppm . If the dose is 1g, the limit is 1.5 ppm .
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[5] International Council for Harmonisation.[5]
-
Sojitra, C., et al. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method.[1] Indian Drugs, 56(12), 45-52.[1] (Demonstrates Benzaldehyde derivatization).
- Anderson, J. E., et al. (2016). Managing the Hydrazine Impurity in Pharmaceutical Synthesis. Organic Process Research & Development. (General process chemistry principles for hydrazine scavenging).
-
FDA Guidance. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. U.S. Food and Drug Administration.
Sources
Stability of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol under acidic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol in acidic environments.
Rather than providing generic advice, this guide deconstructs the structural vulnerabilities of the molecule, explains the causality behind common experimental failures, and provides self-validating protocols to ensure your data remains robust.
Part 1: Mechanistic Insights (The "Why")
To troubleshoot issues with (4-ethyl-4H-1,2,4-triazol-3-yl)methanol, you must first understand its structural dichotomy. The molecule consists of a highly stable, aromatic 1,2,4-triazole core and a potentially reactive hydroxymethyl substituent.
The 1,2,4-triazole ring is generally amphoteric, with the pKa of the protonated 1,2,4-triazolium ion being approximately 2.45[1]. Under mildly acidic conditions (pH 3–6), the molecule remains predominantly neutral and exceptionally stable. However, as the pH drops below 2.5, N-protonation occurs. While the triazole ring itself resists acid-catalyzed cleavage even under harsh conditions[2], this protonation drastically alters the molecule's solubility and chromatographic behavior.
Furthermore, under harsh acidic conditions (e.g., concentrated acids combined with heat), the hydroxymethyl group at the C3 position becomes a liability. Protonation of the hydroxyl oxygen creates a leaving group (water). Although the resulting carbocation is highly destabilized by the adjacent electron-withdrawing triazolium ring, the presence of strong nucleophiles (such as chloride ions from HCl) can force an SN2-like nucleophilic substitution, converting the alcohol into a halomethyl derivative[3].
Mechanistic pathway of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol in acidic conditions.
Part 2: Quantitative Stability Profile
The following table summarizes the stability of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol under various acidic conditions, derived from standard triazole degradation profiles.
| pH / Acid Condition | Temperature | Time | Recovery (%) | Primary Observation & Causality |
| pH 5.0 (Acetate buffer) | 25 °C | 48 h | >99% | Fully stable. Molecule remains in its neutral state. |
| pH 2.0 (0.1% TFA/Water) | 25 °C | 48 h | >98% | Stable but protonated. High aqueous solubility; no degradation. |
| 1 M HCl (Aqueous) | 25 °C | 24 h | ~95% | Minor degradation. Slow substitution at the hydroxymethyl group. |
| 1 M HCl (Aqueous) | 80 °C | 4 h | <40% | Significant degradation. Heat provides activation energy for nucleophilic attack. |
| 50% TFA in DCM | 25 °C | 12 h | >95% | Stable. Lack of strong nucleophiles prevents substitution. |
Part 3: Troubleshooting Guide & FAQs
Q: I am losing my compound during an acidic aqueous workup (e.g., 1 M HCl wash). Where is it going? A: It is not degrading; it is partitioning into your aqueous waste layer. Causality & Solution: At pH < 2.5, the triazole ring becomes N-protonated, forming a triazolium salt. This drastically lowers the organic-to-aqueous partition coefficient (LogP). To recover your compound, adjust the aqueous phase to pH 6–7 using saturated NaHCO₃ to neutralize the triazole before extracting with an organic solvent like ethyl acetate.
Q: My LC-MS shows peak splitting and poor retention when using 0.1% Formic Acid in the mobile phase. Is the compound degrading on the column? A: No. Peak splitting for 1,2,4-triazoles in mildly acidic mobile phases is an analytical artifact caused by partial protonation dynamics, not structural degradation. Causality & Solution: Formic acid mobile phases typically have a pH of ~2.7, which is dangerously close to the pKa of the triazole (~2.45). The molecule exists in a rapid, continuous equilibrium between its neutral and protonated states as it travels down the column, causing split or broad peaks. Switch to a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 5.0) to lock the compound entirely in its neutral state.
Q: I subjected the compound to refluxing 6 M HCl to cleave a protecting group elsewhere on my scaffold, but my triazole-methanol disappeared. What happened? A: The hydroxymethyl group underwent nucleophilic substitution. Causality & Solution: While the triazole ring survived, the acid protonated the hydroxyl group, and the abundant chloride ions attacked the C3-methyl carbon, displacing water to form 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole. If you must use strong acid and heat, switch to a non-nucleophilic acid (like sulfuric acid or TFA) or explore orthogonal deprotection strategies.
Troubleshooting workflow for handling 1,2,4-triazole derivatives in acidic environments.
Part 4: Self-Validating Experimental Protocol
If you need to establish the exact degradation kinetics of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol for your specific formulation, use this self-validating stability assay. This protocol is designed to eliminate analytical artifacts by using internal standards and active quenching.
Step-by-Step Methodology: Acid Stability Profiling
-
Sample Preparation: Dissolve the compound in a chemically inert co-solvent (e.g., 5% DMSO in LC-MS grade water) to a final concentration of 1 mg/mL. Spike in 0.1 mg/mL of an acid-stable internal standard (IS) such as caffeine.
-
Causality: The IS validates that any signal loss is due to actual degradation, not injection volume errors or ion suppression in the MS.
-
-
Acidification: Aliquot 1 mL of the stock into three separate HPLC vials. Add the respective acid conditions (e.g., 0.1% TFA, 1 M HCl) and a pH 7.0 buffer as a negative control.
-
Incubation & Sampling: Incubate at your target temperature. Withdraw 50 µL aliquots at
and hours. -
Active Quenching (Critical Step): Immediately dilute the 50 µL acidic aliquot into 450 µL of cold quenching buffer (200 mM ammonium bicarbonate, pH 8.0).
-
Causality: If you place acidic samples directly into an autosampler, the compound will continue to degrade while waiting in the queue, skewing your kinetic data. Quenching instantly neutralizes the acid, locking the chemical state of the time-point.
-
-
Analysis: Analyze via LC-MS. Plot the area ratio of the triazole to the internal standard over time.
-
Orthogonal Validation: For any sample showing >10% degradation, evaporate the quenched mixture, reconstitute in D₂O, and perform ¹H-NMR.
-
Causality: LC-MS only tells you mass has changed. NMR will confirm how it changed (e.g., the disappearance of the -CH₂OH protons and the appearance of a shifted -CH₂Cl peak), confirming the mechanism of degradation.
-
Part 5: References
-
1,2,4-Triazole - Structure and Properties Source: Wikipedia URL:[Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
An insight on medicinal attributes of 1,2,4-triazoles Source: National Center for Biotechnology Information (PMC) URL:[Link]
Separation of 4-ethyl and 1-ethyl triazole regioisomers by HPLC
Technical Support Center: Triazole Regioisomer Separation Subject: Troubleshooting HPLC Separation of 1-Ethyl and 4-Ethyl-1,2,4-Triazole Isomers Ticket ID: #TRZ-ISO-001 Status: Open
Executive Summary
This guide addresses the chromatographic separation of 1-ethyl-1H-1,2,4-triazole (N1-isomer) and 4-ethyl-4H-1,2,4-triazole (N4-isomer). These regioisomers typically arise during the alkylation of 1,2,4-triazole.[1] While the N1-isomer is generally the thermodynamic product (~90%), the N4-isomer (~10%) is a critical impurity that must be quantified or removed.
Due to their structural similarity, these isomers often co-elute on standard generic gradients. This guide provides a definitive separation protocol based on dipole moment differences and stationary phase selectivity.
Part 1: The Diagnostic Phase (Isomer Identification)
Q: How do I predict the elution order of the 1-ethyl and 4-ethyl isomers?
A: On a standard Reverse Phase (C18) column, the 4-ethyl isomer elutes first , followed by the 1-ethyl isomer.
The Mechanism:
-
4-Ethyl-4H-1,2,4-triazole (N4): Possesses C2v-like symmetry (pseudo-symmetry) and a significantly higher dipole moment (~6–7 D). This high polarity reduces its affinity for the hydrophobic C18 stationary phase.
-
1-Ethyl-1H-1,2,4-triazole (N1): Has lower symmetry and a lower dipole moment (~2–3 D), making it more lipophilic and increasing its retention time.
| Feature | 4-Ethyl Isomer (N4) | 1-Ethyl Isomer (N1) |
| Structure Type | Symmetrical (Pseudo) | Asymmetrical |
| Polarity | High | Moderate |
| RP-HPLC Elution | Early (k' < 1.0 often) | Late (k' > 1.5) |
| Formation Ratio | Minor (~10%) | Major (~90%) |
Q: My peaks are co-eluting near the void volume (t0). Why?
A: Both triazoles are small, polar molecules. Standard C18 columns often suffer from "phase collapse" or insufficient retention for such polar analytes in high-aqueous conditions.
-
Immediate Fix: Switch to a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column to engage in dipole-dipole interactions, or reduce organic modifier to <5%.
Part 2: Recommended Protocols
Protocol A: The "Gold Standard" Reverse Phase Method
Best for general purity analysis and reaction monitoring.
-
Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (specifically designed to retain polar bases).
-
Dimensions: 150 mm x 4.6 mm, 3 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Note: Low pH suppresses silanol activity and improves peak shape for basic triazoles.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (Triazoles have low UV absorbance; 210 nm captures the ring absorption).
Gradient Table:
| Time (min) | % A (Buffer) | % B (ACN) | Comment |
|---|---|---|---|
| 0.0 | 98 | 2 | Hold to retain N4 isomer |
| 5.0 | 98 | 2 | Isocratic hold essential |
| 15.0 | 70 | 30 | Elute N1 isomer |
| 16.0 | 10 | 90 | Wash |
| 20.0 | 98 | 2 | Re-equilibrate |
Protocol B: HILIC Method (If RP Fails)
Best for MS detection or if the N4 isomer is unretained on C18.
-
Column: Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate (90:10 v/v).
-
Elution Order Reversal: In HILIC, the more polar N4 isomer elutes LAST , and the less polar N1 isomer elutes FIRST. This is advantageous for detecting trace N4 impurities, as they won't be masked by the solvent front.
Part 3: Mechanistic Visualization
The following diagram illustrates the alkylation pathway and the physicochemical basis for the separation strategy.
Caption: Figure 1. Reaction pathway of 1,2,4-triazole alkylation and comparative retention behavior of resulting regioisomers on Reverse Phase vs. HILIC stationary phases.
Part 4: Troubleshooting FAQs
Q: I see severe peak tailing for both isomers. Is my column dead?
A: Likely not. Triazoles are nitrogen-rich basic heterocycles. They interact with residual silanols (acidic -OH groups) on the silica backbone of your column.
-
Solution 1: Ensure your mobile phase pH is acidic (pH ~3.0). This protonates the silanols, preventing the base-silanol interaction.
-
Solution 2: Increase ionic strength. Use 25 mM buffer instead of 10 mM.
-
Solution 3: Use a "base-deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
Q: Can I use UV detection at 254 nm?
A: You will likely see nothing or very poor sensitivity. 1,2,4-triazoles lack a significant chromophore above 220 nm unless they are conjugated to an aromatic system (e.g., phenyl-triazole).
-
Requirement: Use a PDA/DAD detector set to 205–210 nm . Ensure your acetonitrile is "Far UV" or "Gradient" grade to minimize baseline noise at these low wavelengths.
Q: The N4 peak is splitting. What is happening?
A: If you are using a salt form of the triazole (e.g., HCl salt) or a very high pH, you might be observing on-column protonation/deprotonation.
-
Fix: Ensure the buffer capacity is sufficient to lock the protonation state. 10 mM is the minimum; 20-25 mM is safer for preparative loads.
References
-
Regioselectivity of 1,2,4-Triazole Alkyl
-
Chrom
-
Source: Dept. of Chemistry, Nankai University. (2001).[4] Enantiomeric separations of 1-1,2,4-triazole compounds by micro-HPLC.
- Relevance: Establishes baseline retention behaviors for triazole deriv
-
Link:
-
-
HILIC Separ
- Source: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
- Relevance: Provides the theoretical basis for using HILIC to reverse elution order of polar regioisomers like N4-ethyl triazole.
-
Link:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scispace.com [scispace.com]
- 3. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Manufacturing of (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol. This highly polar heterocyclic building block presents unique thermodynamic and isolation challenges when transitioning from medicinal chemistry lab-scale to pilot-plant manufacturing. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative metrics to ensure a robust scale-up campaign.
Process Overview & Mechanistic Rationale
The most scalable route for synthesizing (4-ethyl-4H-1,2,4-triazol-3-yl)methanol involves the direct hydroxymethylation of 4-ethyl-4H-1,2,4-triazole using formaldehyde[1]. While alternative methods exist—such as the desulfurization of 3-mercapto-1,2,4-triazole derivatives[2]—direct hydroxymethylation is preferred for large-scale manufacturing due to higher atom economy and the avoidance of toxic sulfur byproducts.
However, because the 1,2,4-triazole ring possesses two nucleophilic sites (positions 3 and 5), controlling the regioselectivity to prevent over-reaction to the 3,5-bis(hydroxymethyl) adduct is the primary critical quality attribute (CQA) of this process.
Scale-up workflow for the synthesis of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol.
Standard Operating Procedure (Scale-Up Protocol)
This protocol has been engineered as a self-validating system. Do not proceed to subsequent steps unless the in-process controls (IPCs) meet the defined criteria.
Step 1: Reagent Preparation & Stoichiometry Control
-
Action: Charge the reactor with 4-ethyl-4H-1,2,4-triazole (1.0 eq) and solid paraformaldehyde (1.15 eq) in a minimal volume of absolute ethanol.
-
Causality: Lab-scale procedures often utilize 37% aqueous formaldehyde (formalin) in massive excess (up to 10 equivalents)[1]. For scale-up, using solid paraformaldehyde minimizes the water content in the reactor. Water exacerbates downstream extraction difficulties and promotes Cannizzaro-type disproportionation of formaldehyde at elevated temperatures, which darkens the reaction mixture and degrades yield.
-
Self-Validation (IPC-1): Perform Karl Fischer titration on the reaction mixture prior to heating. Water content must be <2.0% to proceed.
Step 2: Controlled Hydroxymethylation
-
Action: Seal the reactor, purge with nitrogen, and heat the mixture to 100°C for 12 hours[1].
-
Causality: Thermal activation is required to depolymerize paraformaldehyde into reactive monomeric formaldehyde and drive the electrophilic addition at the 3-position. Because the 5-position is also open, prolonged heating or excess reagent leads to the 3,5-bis(hydroxymethyl) impurity.
-
Self-Validation (IPC-2): Pull an aliquot at 10 hours for HPLC analysis. The reaction is deemed complete when the starting material is <3%. If the bis-adduct impurity exceeds 5% AUC, quench the reaction immediately via active cooling to 20°C to prevent further over-reaction.
Step 3: Anhydrous Workup & Isolation
-
Action: Evaporate the reaction solvent to dryness under reduced pressure. Triturate the resulting crude residue with hot ethyl acetate (EtOAc), filter to remove unreacted paraformaldehyde polymers, and crystallize the filtrate by slowly cooling to 0°C.
-
Causality: The target compound has a highly negative calculated LogP (-1.22)[3], making it exceptionally hydrophilic. Traditional aqueous workup (partitioning between water and an organic solvent) results in catastrophic yield losses into the aqueous waste stream. An anhydrous workup bypasses this thermodynamic trap entirely.
-
Self-Validation (IPC-3): Weigh the crude mass after evaporation. It should be 105-110% of the theoretical yield (accounting for residual solvent and minor bis-adducts). A mass <90% indicates incomplete transfer or unexpected volatility.
Troubleshooting & FAQs
Q1: How do I control the formation of the 3,5-bis(hydroxymethyl)-4-ethyl-4H-1,2,4-triazole impurity during pilot-scale runs? Causality & Solution: The 5-position of the triazole ring is susceptible to secondary electrophilic attack. In lab-scale chemistry, the high surface-area-to-volume ratio allows for rapid heating and cooling, masking over-reaction. At scale, the thermal inertia of a large reactor means the mixture stays hot longer, driving the second addition. Solution: Restrict paraformaldehyde to a strict 1.15 equivalents. If bis-addition persists, implement a fed-batch addition of the aldehyde over 4 hours at 100°C to maintain a low steady-state concentration of the electrophile.
Q2: My extraction yields are abysmal (<30%). How can I recover this highly water-soluble product if an aqueous quench is unavoidable? Causality & Solution: Because (4-ethyl-4H-1,2,4-triazol-3-yl)methanol is highly polar[3], it will preferentially partition into water over standard solvents like EtOAc or Dichloromethane. Solution: If an aqueous quench was performed, you must alter the thermodynamics of the aqueous layer. Saturate the aqueous phase with K₂CO₃ (salting-out) and perform a continuous liquid-liquid extraction (LLE) using a highly polar organic solvent like n-butanol.
Q3: The reaction mixture turns dark brown upon heating to 100°C. Is the product degrading? Causality & Solution: The triazole product itself is thermally stable, but formaldehyde undergoes thermal degradation and polymerization at high temperatures, especially in the presence of trace base or oxygen. Solution: Ensure the reactor is thoroughly purged with nitrogen before heating. Switch entirely from 37% aqueous formaldehyde to solid paraformaldehyde, as the stabilizers (often methanol) and water in formalin accelerate these side reactions at 100°C.
Quantitative Data: Lab-Scale vs. Pilot-Scale Metrics
The following table summarizes the expected variances when scaling this process from 1 gram to 1 kilogram, along with the mechanistic causality and mitigation strategies.
| Scale-Up Metric | Lab-Scale (1 g) | Pilot-Scale (1 kg) | Causality for Variance & Mitigation Strategy |
| Yield | 78%[1] | 55–60% (Initial) | Causality: Pilot scale suffers from thermal runaway and slow cooling, increasing bis-adduct formation.Mitigation: Active crash-cooling and fed-batch aldehyde addition. |
| Purity (HPLC) | >98% | ~90% | Causality: Prolonged heating cycles at scale degrade unreacted formaldehyde into colored polymeric impurities.Mitigation: Strict nitrogen atmosphere; use paraformaldehyde. |
| E-Factor | ~45 | >120 (with aqueous workup) | Causality: Aqueous extraction requires massive solvent volumes due to the product's -1.22 LogP[3].Mitigation: Implement the anhydrous workup (Step 3) to drop the E-factor to <30. |
| Impurity Profile | <2% bis-adduct | 5–12% bis-adduct | Causality: Excess formalin (often 10 eq in lab protocols[1]) drives over-reaction at scale.Mitigation: Strict 1.15 eq limit on paraformaldehyde. |
References
-
Hirata, K. (2020). 新規 RORγ アンタゴニストの創薬研究 (Drug Discovery Research on Novel RORγ Antagonists). Chiba University / National Institute of Informatics. Available at:[1]
-
Ivanova, N. V., Sviridov, S. I., Shorshnev, S. V., & Stepanov, A. E. (2006). A Convenient Synthesis of 4,5-Disubstituted 1,2,4-Triazoles Functionalized in Position 3. Synthesis, 2006(1), 156-160. Available at:[2]
-
Fluorochem. (4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHANOL (CAS 497854-98-5) Product Specifications. Available at:[3]
Sources
Validation & Comparative
Advanced Characterization of Hydroxyl-Substituted 1,2,4-Triazoles: FTIR Spectral Analysis and Tautomeric Discrimination
Executive Summary & Comparison Context
Audience: Medicinal Chemists, Structural Biologists, and QC Analysts.
In drug discovery, 1,2,4-triazoles are privileged scaffolds due to their ability to mimic peptide bonds and engage in hydrogen bonding. However, "hydroxyl" substituted 1,2,4-triazoles present a unique analytical challenge: they rarely exist as the 3-hydroxy (enol) form in the solid state. Instead, they predominantly adopt the 1,2,4-triazol-3-one (keto) tautomer.
This guide serves as a technical manual for using Fourier Transform Infrared Spectroscopy (FTIR) to correctly identify these tautomers. It compares the performance of FTIR against orthogonal techniques (NMR, Raman) and provides definitive spectral markers to distinguish the hydroxyl group from its keto alternative.
Comparison of Analytical Performance: Tautomer Identification
| Feature | FTIR (Solid State) | 1H NMR (Solution) | Raman Spectroscopy |
| Primary Detection | C=O Stretch (Keto) vs. OH Stretch (Enol) | Exchangeable Protons (NH vs OH) | Ring Breathing Modes |
| State of Matter | Solid (KBr Pellet) | Solution (DMSO-d6/CDCl3) | Solid or Solution |
| Tautomer Sensitivity | High (Freezes equilibrium) | Variable (Solvent dependent) | High (Complementary to IR) |
| Key Limitation | Broad H-bonding can obscure OH/NH regions | Fast exchange can average signals | Fluorescence interference |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Medium Throughput | Medium Cost / High Throughput |
Technical Deep Dive: The Tautomeric Equilibrium
The "hydroxyl" group in 1,2,4-triazoles is a misnomer in many solid-state contexts. The equilibrium exists between the 3-hydroxy-1H-1,2,4-triazole (Enol) and the 1H-1,2,4-triazol-3-one (Keto) forms.
-
Keto Form (Dominant): Characterized by a strong Carbonyl (C=O) stretch and N-H vibrations.
-
Enol Form (Rare): Characterized by O-H stretching and C-N vibrations.
Correctly assigning these peaks is critical for validating the pharmacophore structure before docking studies.
FTIR Characteristic Peaks: The Decision Matrix
The following table outlines the definitive wavenumbers for distinguishing the two forms.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity/Shape | Structural Insight |
| C=O (Keto) | Stretching ( | 1690 – 1720 | Strong, Sharp | Definitive marker for Triazolone form. Absence suggests Enol. |
| O-H (Enol) | Stretching ( | 3200 – 3500 | Broad, Medium | Often obscured by NH; rarely seen as a distinct sharp peak in solids. |
| N-H (Ring) | Stretching ( | 3100 – 3250 | Medium, Broad | Indicates protonation on Ring Nitrogen (essential for Keto form). |
| C=N (Ring) | Stretching ( | 1580 – 1620 | Medium | Shifts to lower frequency in Keto form due to conjugation loss. |
| N-N | Stretching ( | 1260 – 1280 | Medium | Diagnostic for the triazole ring integrity. |
Critical Insight: If your spectrum lacks a strong band at ~1700
but shows broad absorption >3200, the sample may be in the Enol form or stabilized as a salt. However, in 90% of solid-state cases, the presence of the 1700 band confirms the Keto tautomer.
Visualization of Logical Pathways
Diagram 1: Tautomer Identification Decision Tree
This logic flow guides the researcher through peak assignment to determine the dominant tautomer.
Caption: Logical workflow for distinguishing 1,2,4-triazol-3-one (Keto) from 3-hydroxy-1,2,4-triazole (Enol) using FTIR marker bands.
Experimental Protocol: High-Resolution KBr Pellet Method
To resolve the subtle shifts between tautomers, a high-purity KBr pellet protocol is required. The "Nujol Mull" method is not recommended here as its own C-H bands (1460, 1377
Materials
-
Sample: 1-2 mg of synthesized 1,2,4-triazole derivative (dried).
-
Matrix: 200 mg Spectroscopic Grade KBr (dried at 110°C).
-
Equipment: Agate mortar, Hydraulic Press (10-15 tons), FTIR Spectrometer (e.g., Shimadzu/PerkinElmer).
Step-by-Step Workflow
-
Desiccation: Ensure KBr is bone-dry. Moisture creates a broad band at 3400
that mimics the O-H stretch, leading to false positives for the Enol form. -
Grinding (The Critical Step):
-
Place 1 mg sample + 200 mg KBr in an agate mortar.
-
Grind for 3-5 minutes until the powder is a uniform, non-reflective white.
-
Why? Particle size must be < wavelength of IR light (approx 2-5 µm) to prevent the Christiansen Effect (scattering that distorts baseline and peak shapes).
-
-
Pellet Formation:
-
Transfer mixture to a 13mm die.
-
Apply vacuum (if available) to remove trapped air.
-
Press at 10 tons for 1-2 minutes .
-
Result: A translucent (glass-like) disc. Cloudy discs indicate moisture or insufficient pressure.
-
-
Acquisition:
-
Resolution: 2
(Standard is 4, but 2 is better for resolving C=N/C=O overlap). -
Scans: 32 or 64.
-
Background: Pure KBr pellet (crucial for subtracting moisture).
-
Diagram 2: Experimental Workflow
Caption: Optimized KBr pellet fabrication process to minimize moisture interference and maximizing peak resolution.
Comparative Analysis: Substituent Effects
To further validate the "Hydroxyl" assignment, it is useful to compare how the spectrum changes if the -OH is replaced by -SH (Mercapto) or -NH2 (Amino).
| Substituent | Characteristic Band 1 | Characteristic Band 2 | Distinction from Hydroxyl |
| -OH (Hydroxyl) | C=O: ~1700 | Broad OH/NH: 3100-3400 | Strong Carbonyl is the "smoking gun". |
| -SH (Mercapto) | C=S: 1250 – 1160 | S-H: ~2550 | C=S is much lower freq than C=O. S-H is sharp/weak. |
| -NH2 (Amino) | NH2 Scissoring: ~1640 | NH Doublet: 3400/3300 | Doublet in high freq region distinguishes -NH2 from single broad -OH. |
References
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. (2014). Validates marker bands for 1,2,4-triazole rings and tautomer stability.
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research. (2016). Comprehensive review of spectral characteristics including C=S and C=O shifts.
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives. PharmaInfo. Detailed experimental data on 1,2,4-triazol-3-one formation and FTIR peak disappearance/appearance.
-
KBr Pellet Method. Shimadzu Application News. Standardized protocol for solid-state FTIR sample preparation.
-
Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. BenchChem. Discusses the stability of tautomers and detection limits.
Mass spectrometry fragmentation pattern of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
Topic: Mass spectrometry fragmentation pattern of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (CAS 497854-98-5). Designed for drug development professionals, this document moves beyond simple spectral listing to explain the causality of ion formation. It compares the target compound against structural analogs and ionization techniques to establish robust diagnostic markers for metabolite identification and impurity profiling.
Part 1: Technical Specifications & Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating system suitability tests.
Compound Identity[1]
-
IUPAC Name: (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
-
Molecular Formula: C
H N O -
Exact Mass: 127.0746 Da
-
Key Structural Features: 1,2,4-Triazole core, N4-ethyl substitution, C3-hydroxymethyl group.
Experimental Setup (Self-Validating)
Protocol A: ESI-MS/MS (Soft Ionization)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode (+).[1]
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).[2]
-
Validation Step: Infuse Caffeine (m/z 195.08) prior to analysis. Signal stability <2% RSD ensures stable spray.
-
Collision Energy (CE): Ramp 10–40 eV to observe sequential fragmentation.
Protocol B: EI-MS (Hard Ionization)
-
Instrument: GC-MS (Single Quadrupole).
-
Ion Source: Electron Impact (70 eV).
-
Inlet Temp: 250°C (Note: Monitor for thermal dehydration).
-
Validation Step: PFTBA tuning. The m/z 69/219 ratio must meet manufacturer specs to ensure high-mass transmission accuracy.
Part 2: Fragmentation Mechanics & Pathways
The fragmentation of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol is governed by the stability of the aromatic triazole ring and the lability of the N-ethyl and hydroxymethyl substituents.
Primary Fragmentation Pathways (ESI+)
In positive ESI, the protonated molecular ion [M+H]
-
Pathway A: Dehydration (Neutral Loss of H
O)-
Mechanism: The hydroxymethyl group at C3 undergoes elimination, often facilitated by the adjacent ring nitrogen acting as a base.
-
Transition: m/z 128
m/z 110 ( 18 Da). -
Significance: Diagnostic for the intact hydroxymethyl arm.
-
-
Pathway B: N-Ethyl Cleavage (Loss of C
H )-
Mechanism: A Hydrogen rearrangement (McLafferty-like) from the
-carbon of the ethyl group to the ring nitrogen, expelling neutral ethylene. -
Transition: m/z 128
m/z 100 ( 28 Da). -
Significance: This is the primary differentiator from methyl-substituted analogs.
-
-
Pathway C: Ring Cleavage (RDA-like)
-
Mechanism: High-energy collision induces Retro-Diels-Alder (RDA) type cleavage of the triazole ring, typically expelling HCN.
-
Transition: m/z 110
m/z 83 (Loss of HCN from dehydrated ion).
-
Visualization of Signaling Pathways
Figure 1: ESI-MS/MS fragmentation pathway of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol showing parallel dehydration and ethyl-loss mechanisms.
Part 3: Comparative Analysis (Product vs. Alternatives)
In drug development, distinguishing the target compound from metabolic analogs (e.g., de-alkylated metabolites) is critical. This section compares the target against its closest structural "alternative": the 4-Methyl analog .
Structural Alternative: 4-Ethyl vs. 4-Methyl Analog
Comparator: (4-methyl-4H-1,2,4-triazol-3-yl)methanol (MW 113).
| Feature | Target: 4-Ethyl Analog | Alternative: 4-Methyl Analog | Differentiation Logic |
| Parent Ion [M+H]+ | m/z 128 | m/z 114 | Mass shift of 14 Da (CH |
| Primary Neutral Loss | -28 Da (C | -15 Da (CH | The ethyl group allows for alkene loss (H-transfer). The methyl group cannot lose an alkene; it must lose a radical (less favorable in ESI). |
| Resulting Core Ion | m/z 100 (Protonated Triazole-MeOH) | m/z 99 (Radical cation) | Critical Diagnostic: The ethyl analog produces an even-electron ion (m/z 100) via rearrangement. The methyl analog produces an odd-electron species if methyl is lost. |
| Dehydration (-H | m/z 110 | m/z 96 | Both exhibit water loss, confirming the intact hydroxymethyl group in both. |
Methodological Alternative: ESI vs. EI
Context: Choosing the right ionization for impurity profiling.
-
ESI (Electrospray):
-
Dominant Species: [M+H]+ (m/z 128).
-
Utility: Best for quantification and confirming molecular weight.
-
Weakness: Isomers may not fragment sufficiently without high Collision Energy.
-
-
EI (Electron Impact):
-
Dominant Species: Fragment ions (m/z 110, 83, 56). Molecular ion (M+[3][4][5][6]• 127) is often weak (<10%).
-
Utility: Structural fingerprinting. The radical cation M+• (127) promotes extensive ring cleavage not seen in ESI.
-
Warning: Thermal degradation in the GC inlet can artificially increase the m/z 109 (M-18) signal, leading to misidentification as the dehydrated impurity.
-
Diagnostic Ion Table (ESI+)
| m/z (Exp) | Ion Identity | Formula | Origin/Mechanism |
| 128 | [M+H] | C | Protonated Molecule |
| 110 | [M+H - H | C | Dehydration: Confirms hydroxymethyl group. |
| 100 | [M+H - C | C | Ethyl Cleavage: Specific to N-ethyl via H-transfer. |
| 83 | [m/z 110 - HCN] | C | Ring Cleavage: Secondary fragmentation of the dehydrated ion. |
References
-
Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters.
-
Duan, X., et al. (2012). Effects of alkali metal ion cationization on fragmentation pathways of triazole-epothilone. Journal of the American Society for Mass Spectrometry.
-
Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current Issues in Pharmacy and Medicine.
-
McLafferty, F. W. (1956).[7] Mass Spectrometric Analysis.[1][5][6][7][8][9][10][11][12][13] Molecular Rearrangements. Analytical Chemistry. (Foundational text for H-transfer mechanisms described in Section 2.1).
Sources
- 1. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 4. article.sapub.org [article.sapub.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Understanding the McLafferty Rearrangement: A Key Reaction in Mass Spectrometry - Oreate AI Blog [oreateai.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ways to prevent neutral loss on LCMS - Chromatography Forum [chromforum.org]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
A Comparative Crystallographic Guide to (4-ethyl-4H-1,2,4-triazol-3-yl)methanol and its Structural Analogs for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of key 1,2,4-triazole derivatives, offering insights into the structural landscape of this important heterocyclic scaffold. While a specific crystallographic information file (CIF) for (4-ethyl-4H-1,2,4-triazol-3-yl)methanol is not publicly available at the time of this publication, this guide leverages available data from structurally similar analogs to infer and compare potential solid-state conformations. Understanding these subtle yet critical three-dimensional arrangements is paramount for rational drug design and the development of novel therapeutics.
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antifungal and antiviral agents.[1][2] The substituent at the N4 position and the functional group at the C3 position of the triazole ring play a crucial role in defining the molecule's pharmacological activity and its interaction with biological targets. This guide focuses on comparing the known crystal structure of a closely related analog, (4-methyl-4H-1,2,4-triazol-3-yl)methanol, with other 4-substituted-1,2,4-triazole derivatives to elucidate the impact of N4-alkylation and C3-functionalization on the overall molecular geometry and intermolecular interactions.
The Significance of Crystallographic Data in Drug Development
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is not merely academic; it provides a foundational understanding of a molecule's:
-
Conformation: The preferred spatial arrangement of atoms, which directly influences how a molecule will bind to a protein or enzyme active site.
-
Intermolecular Interactions: The network of non-covalent interactions (hydrogen bonds, van der Waals forces, π-π stacking) that govern crystal packing and can provide a model for interactions in a biological milieu.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties such as solubility and bioavailability.
By comparing the crystallographic data of structurally related molecules, we can begin to predict how subtle changes, such as the addition of a single methylene group (ethyl vs. methyl), might influence these critical parameters.
Comparative Analysis of 1,2,4-Triazole Derivatives
For this guide, we will draw comparisons between the commercially available and closely related analog, (4-methyl-4H-1,2,4-triazol-3-yl)methanol , and other 1,2,4-triazole structures for which crystallographic data has been published. These include 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate [3] and 4-ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.095-hydrate [4].
| Parameter | (4-methyl-4H-1,2,4-triazol-3-yl)methanol (Predicted) | 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate[3] | 4-ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.095-hydrate[4] |
| N4-Substituent | Methyl | 1,2,4-triazol-3-yl | Ethyl |
| C3-Substituent | Methanol | - | 3-pyridyl |
| Crystal System | - | Monoclinic | Monoclinic |
| Space Group | - | Cc | C2/c |
| Key Intermolecular Interactions | Expected hydrogen bonding from the hydroxyl group. | N—H···O, O—H···N, and C—H···N hydrogen bonds forming a three-dimensional network.[3] | Hydrogen bonding via triazole NH groups and pyridyl N atoms, forming chains.[4] |
The bitriazole system provides a baseline understanding of the unsubstituted 4H-1,2,4-triazole ring's interactions, which are dominated by hydrogen bonding.[3] In the case of the 4-ethyl substituted thione, we observe the influence of the ethyl group on the crystal packing, which, along with the pyridyl group, directs the formation of hydrogen-bonded chains.[4] For our target molecule's closest analog, (4-methyl-4H-1,2,4-triazol-3-yl)methanol, the primary alcohol functional group is expected to be a strong hydrogen bond donor and acceptor, likely leading to a highly ordered, hydrogen-bonded network in the solid state. The seemingly minor change from a methyl to an ethyl group at the N4 position could subtly alter the crystal packing by introducing greater steric bulk and modifying the lipophilicity of that region of the molecule.
Experimental Protocol: A Generalized Workflow for X-ray Crystallography of Novel 1,2,4-Triazole Derivatives
For researchers aiming to obtain crystallographic data for novel compounds such as (4-ethyl-4H-1,2,4-triazol-3-yl)methanol, the following generalized workflow is recommended. The causality behind each step is crucial for success.
1. Synthesis and Purification:
-
Rationale: High purity is a prerequisite for obtaining high-quality single crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Protocol: Synthesize the target compound using established methods for the formation of 4,5-disubstituted-4H-1,2,4-triazoles.[5] Purify the crude product by recrystallization or column chromatography until a purity of >98% is achieved, as confirmed by NMR and LC-MS.
2. Crystal Growth:
-
Rationale: The goal is to encourage the slow formation of a single, well-ordered crystal. Rapid precipitation leads to a microcrystalline powder unsuitable for single-crystal X-ray diffraction.
-
Protocol:
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a less polar "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.
-
3. Data Collection and Structure Refinement:
-
Rationale: A high-quality dataset is essential for an accurate structure solution.
-
Protocol:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a modern X-ray diffractometer, typically with Mo Kα radiation.
-
Process the raw data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson synthesis.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and displacement parameters.
-
Caption: A generalized workflow for obtaining single-crystal X-ray diffraction data for novel 1,2,4-triazole derivatives.
Conclusion and Future Outlook
While the specific crystal structure of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol remains to be determined, a comparative analysis of its structural analogs provides valuable insights for researchers in the field. The available data on related 1,2,4-triazoles underscores the importance of hydrogen bonding in directing the solid-state architecture of these molecules. The substitution at the N4 and C3 positions fine-tunes these interactions, influencing the overall crystal packing.
For drug development professionals, this guide highlights the necessity of obtaining empirical crystallographic data for lead compounds. Such data is invaluable for understanding structure-activity relationships, guiding further chemical modifications, and for computational studies such as molecular docking. The synthesis and crystallization of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol and the subsequent determination of its crystal structure would be a significant contribution to the field, providing a key data point for the comparative analysis of this important class of heterocyclic compounds.
References
-
Crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)- sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, the orthorhombic modification. (2025). ResearchGate. [Link]
-
Crystal structure of tetrakis(μ-4-benzyl-4H-1,2,4-triazole-κ2 N 1:N 2)tetrafluoridodi-μ2-oxido-dioxidodisilver(I)divanadium(V). (n.d.). PMC. [Link]
-
Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. (2023). Preprints.org. [Link]
-
2,4-Dihydro-3H-1,2,4-triazole-3-thiones as potential antidepressant agents. (n.d.). ACS Publications. [Link]
-
4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. (2007). ResearchGate. [Link]
-
4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.095-hydrate. (n.d.). PMC. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). MDPI. [Link]
-
4H-1,2,4-triazole. (n.d.). NIST WebBook. [Link]
-
SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. [Link]
-
Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. (2022). Arabian Journal of Chemistry. [Link]
-
Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. (2024). PMC. [Link]
-
The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. (n.d.). PMC. [Link]
Sources
- 1. PubChemLite - 4-ethyl-3-methyl-4h-1,2,4-triazole (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.095-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
Comprehensive Guide to HPLC Retention Time Standards for 1,2,4-Triazole Methanol Derivatives
Executive Summary: The Triazole Challenge
1,2,4-Triazole methanol derivatives (e.g., Fluconazole, Voriconazole, Paclobutrazol) represent a critical class of antifungal agents and plant growth regulators. Their structural core—a basic triazole ring coupled with a polar hydroxyl group—presents a unique chromatographic paradox:
-
Basicity: The triazole nitrogen (
) interacts strongly with residual silanols on silica-based columns, leading to peak tailing. -
Polarity: The hydroxyl group reduces retention on standard C18 phases, often causing analytes to elute near the void volume (
) if phase ratio is not optimized. -
Isomerism: Many derivatives possess chiral centers or diastereomers requiring high-selectivity phases for resolution.
This guide moves beyond generic protocols to establish retention time (RT) standards based on comparative stationary phase performance and rigorous mobile phase control.
Comparative Analysis: Stationary Phase Selection
The choice of stationary phase dictates the retention mechanism. While C18 is the industry standard, Phenyl-Hexyl phases offer superior selectivity for the aromatic triazole ring.
Table 1: Stationary Phase Performance Matrix
| Feature | C18 (L1) | Phenyl-Hexyl (L11) | Core-Shell C18 (T3/Aq) |
| Primary Interaction | Hydrophobic (London Dispersion) | Hydrophobic + Steric Protection | |
| Retention Behavior | Strong retention for non-polar tails; weak for polar cores. | Enhanced retention for aromatic triazoles; unique selectivity for isomers. | Sharper peaks; higher efficiency at lower backpressure. |
| Isomer Separation | Moderate (often requires long gradients). | Superior (resolves positional isomers via | High (due to efficiency, not chemistry). |
| Peak Shape (Basic) | Prone to tailing (requires end-capping). | Generally better due to ligand density. | Excellent (designed for polar retention). |
| Recommended For | Routine QC, Impurity Profiling. | Complex mixtures, Isomer resolution. | High-Throughput Screening (HTS). |
Mechanism of Action
-
C18: Relies on the alkyl chain length of the derivative. If the "R" group is short, retention is poor.[1]
-
Phenyl-Hexyl: The triazole ring engages in
stacking with the phenyl ligand. This interaction is orthogonal to hydrophobicity, allowing separation of compounds that co-elute on C18.
Mobile Phase Optimization & pH Standards
To establish reproducible retention times, the ionization state of the triazole ring must be controlled.
The "Acidic Standard" Protocol
Objective: Suppress silanol ionization (
-
Standard Buffer: 10-20 mM Ammonium Formate or Potassium Phosphate.
-
Target pH: 3.0 ± 0.1 .
-
Why? At pH 3.0, silanols are protonated (neutral), reducing secondary interactions (tailing). The triazole may be partially protonated, increasing water solubility, but peak symmetry is significantly improved.
-
Comparison of Modifiers
| Modifier | UV Cutoff | MS Compatibility | RT Stability | Recommendation |
| Formic Acid (0.1%) | Low (210 nm) | Excellent | Good | Gold Standard for LC-MS |
| Phosphate Buffer | Low (200 nm) | Poor (Non-volatile) | Excellent | Gold Standard for LC-UV |
| TFA (0.05-0.1%) | High (>215 nm) | Ion Suppression | Good | Use only if peak shape is critical |
Validated Experimental Protocol
This protocol serves as a self-validating system for establishing retention time standards.
Method A: High-Resolution Profiling (LC-UV)
-
Target Analytes: Fluconazole, Paclobutrazol, Uniconazole.
-
Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Temperature: 40°C (Critical for mass transfer kinetics).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Triazole absorbance maximum).[2]
Mobile Phase Gradient:
| Time (min) | % Solvent B | Comment |
| 0.0 | 20 | Initial hold for polar impurities |
| 2.0 | 20 | Isocratic hold |
| 12.0 | 80 | Linear ramp to elute hydrophobic derivatives |
| 15.0 | 80 | Wash |
| 15.1 | 20 | Re-equilibration |
Reference Retention Times (Approximate)
Note: Absolute times vary by column dimension and dwell volume.
-
Fluconazole (Polar): ~5.0 - 6.0 min (Early eluter due to bis-triazole polarity).
-
Paclobutrazol: ~10.5 min (More hydrophobic).
-
Uniconazole: ~11.2 min (Structurally similar to Paclobutrazol).
Decision Tree & Workflow Visualization
The following diagram outlines the logical flow for method development and troubleshooting retention issues for triazole derivatives.
Caption: Method development workflow for 1,2,4-triazole derivatives, prioritizing stationary phase selection based on structural isomerism.
System Suitability & Troubleshooting
To ensure the "standard" retention times are valid, every analytical run must meet these self-validating criteria (based on USP <621>).
-
Retention Time Precision: RSD
2.0% for 5 replicate injections. -
Tailing Factor (
): NMT 1.5. (If , the column silanols are active; replace column or lower pH). -
Resolution (
): NLT 2.0 between the active ingredient and nearest impurity. -
Capacity Factor (
): Must be to ensure the peak is not eluting in the void.
Common Troubleshooting Scenarios:
-
RT Drift: Usually caused by pH fluctuation in the aqueous buffer. Triazoles are sensitive to pH changes near their
. Solution: Use a buffer with adequate capacity (e.g., 20mM) and verify pH daily. -
Split Peaks: Often indicates sample solvent incompatibility. Solution: Dissolve sample in the starting mobile phase (e.g., 20% ACN).
References
-
USP Monograph: Fluconazole. United States Pharmacopeia. (Provides standard C18 method and system suitability criteria).
-
Comparison of Phenyl-Hexyl and C18 Phases. Chromatography Online. (Explains selectivity differences for aromatic compounds).
-
HPLC Analysis of Triazole Fungicides (Paclobutrazol/Uniconazole). Scion Instruments. (Experimental data on retention times and linearity).
-
Effect of pH on Triazole Retention. Moravek. (Mechanistic insight into pH and retention behavior).
-
Waters Application Note. Scaled USP Method for Fluconazole using CORTECS T3. (Demonstrates benefits of solid-core particles).
Sources
Technical Profile: UV-Vis Absorption Characteristics of (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol
Executive Summary & Significance
Compound Identity: (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 497854-98-5) Core Classification: Non-chromophoric 1,2,4-triazole building block.
This guide analyzes the electronic absorption profile of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol. Unlike its highly conjugated derivatives (e.g., 4-phenyl-triazoles) or thione analogs, this molecule lacks significant auxochromic extension. Consequently, it presents a "stealth" profile in standard UV-Vis spectroscopy, absorbing primarily in the vacuum/far-UV region (<215 nm).
Critical Insight for Researchers: Standard UV detection methods (e.g., HPLC at 254 nm) will fail for this compound. Successful characterization requires specific low-wavelength protocols or alternative detection strategies (RI/MS).
Technical Profile: Electronic Transitions
The absorption spectrum of 1,2,4-triazoles is dictated by the substituent effects on the ring's
Theoretical vs. Experimental Absorption Data
The following table contrasts the target molecule with structurally significant analogs to illustrate the effect of conjugation and heteroatom substitution.
| Compound Class | Representative Structure | Primary | Electronic Driver | Detection Suitability (UV) |
| Target Molecule | (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol | < 210 nm (End absorption) | Ring | Poor (Requires <210 nm) |
| Parent Ring | 1H-1,2,4-Triazole | ~205 nm | Ring | Poor |
| Thione Analog | 4-Methyl-1,2,4-triazole-3-thione | 250–260 nm | C=S ( | Excellent |
| Aryl Analog | 4-Phenyl-1,2,4-triazole | 250–258 nm | Phenyl-Triazole Conjugation | Excellent |
| Extended System | 3,5-Bis(phenyl)-4-ethyl-triazole | 297–310 nm | Extended | Excellent (Fluorescent) |
Data Source Validation:
Parent Ring: Palmer et al. (2012) confirmed via vacuum UV that simple 1,2,4-triazoles have ionization energy bands in the 6–7 eV range, translating to absorption onsets below 200 nm.
Conjugated Analogs: Comparison data derived from Suzuki cross-coupling studies of 4-alkyl-triazoles, where phenyl substitution shifts
to ~258 nm.
Mechanism of Absorption
For (4-ethyl-4H-1,2,4-triazol-3-yl)methanol:
-
Lack of Conjugation: The ethyl group at N4 is an alkyl substituent and does not participate in resonance. The hydroxymethyl group at C3 is an auxochrome but provides minimal bathochromic shift compared to an aryl group.
-
High Energy Transition: The energy gap between the HOMO and LUMO is large (~6.0 eV), resulting in absorption that falls largely outside the standard range of benchtop UV-Vis spectrophotometers (190–1100 nm).
Comparative Analysis & Detection Strategy
The following diagram illustrates the decision logic for selecting a detection method based on the triazole's substitution pattern.
Figure 1: Decision matrix for selecting detection wavelengths for 1,2,4-triazole derivatives.
Experimental Protocol: Reliable Measurement
Since the target molecule absorbs near the solvent cutoff of many common organic solvents, strict adherence to solvent purity is required to avoid artifacts.
Protocol: Low-UV Absorbance Measurement
Objective: Determine the
Materials:
-
Solvent: HPLC-grade Acetonitrile (UV cutoff: 190 nm) or Milli-Q Water (UV cutoff: 190 nm). Do not use Methanol (cutoff ~205 nm) or Acetone (cutoff ~330 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz cuvettes (1 cm path length). Plastic or glass cuvettes absorb <300 nm and are unsuitable.
Step-by-Step Methodology:
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure Acetonitrile.
-
Run a baseline correction from 190 nm to 400 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of 100 µM (approx. 0.014 mg/mL) in Acetonitrile.
-
Ensure complete dissolution (sonicate if necessary).
-
-
Measurement:
-
Scan the sample from 400 nm down to 190 nm.
-
Expected Result: You will likely observe a flat baseline from 400 nm to ~230 nm, followed by a sharp rise in absorbance starting at ~215 nm and peaking < 200 nm.
-
-
Validation:
-
Dilute the sample by 50% and re-scan. The absorbance at 205 nm should decrease by exactly half. If the peak shape changes, the signal may be due to solvent impurities.
-
Troubleshooting: "False" Peaks
-
Contamination: If you see a peak at 254 nm or 280 nm, the sample likely contains impurities (e.g., starting materials like aromatic hydrazides or solvents like toluene).
-
Solvent Cutoff: If using Methanol, a "false peak" may appear at 205–210 nm where the solvent absorbance overwhelms the detector.
References
-
Palmer, M. H., et al. (2012).[1] "The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption." The Journal of Chemical Physics, 136, 094310.[1][2] [1]
-
Kruszynska, D., et al. (2020). "Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties." Materials, 13(24), 5627.
-
Gao, Y., et al. (2019). "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties." Molecules, 24(3), 609.
-
PubChem. (2025).[3] "Compound Summary: (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol." National Library of Medicine.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | C9H8ClN3S | CID 736519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Predictive Accuracy of 13C NMR Chemical Shifts for Ethyl-Substituted 1,2,3-Triazole Regioisomers: A Comparative Guide of NMR Software
Introduction
1,2,3-Triazoles are ubiquitous in modern drug discovery, frequently utilized as metabolically stable bioisosteres for amide bonds. The synthesis of these heterocycles, particularly via azide-alkyne cycloadditions, often yields regioisomers (1,4-disubstituted vs. 1,5-disubstituted triazoles). For ethyl derivatives, such as 1-ethyl-4-phenyl-1H-1,2,3-triazole and 1-ethyl-5-phenyl-1H-1,2,3-triazole, unambiguous structural assignment is critical to establishing structure-activity relationships (SAR).
While 2D NMR is the gold standard for assignment, routine high-throughput analytical workflows heavily rely on 1D 13C NMR coupled with in silico chemical shift prediction software. This guide objectively compares the predictive performance of three industry-standard tools—Mnova NMRPredict , ChemDraw Professional (ChemNMR) , and ACD/Labs NMR Predictors —against experimental 13C NMR data for ethyl-triazole regioisomers.
Mechanistic Rationale: The Causality of Triazole 13C Shifts
The ability to distinguish 1,4- and 1,5-regioisomers via 13C NMR is grounded in the intrinsic electronic distribution of the triazole ring. The N1 atom, bearing the ethyl substituent, acts as an electron-donating group into the aromatic system.
-
1,4-Disubstituted Isomers: The unsubstituted C5 carbon is directly adjacent to the N1 atom. It experiences a strong through-bond shielding effect, pushing its 13C resonance significantly upfield to approximately δ ~120 ppm (1)[1].
-
1,5-Disubstituted Isomers: The unsubstituted C4 carbon is further removed from the N1 shielding effect and is adjacent to the N3 atom. Consequently, the C4 carbon is more deshielded, resonating further downfield at approximately δ ~133 ppm (1)[1].
Understanding this causality is essential; predictive software must accurately model these subtle heteroaromatic shielding effects to be considered reliable.
Self-Validating Experimental Protocol
To establish a trustworthy baseline, we utilize a self-validating experimental protocol. Relying solely on 1D prediction is prone to error; therefore, our workflow incorporates regioselective synthesis and 2D NMR internal validation before benchmarking the software.
Step-by-Step Methodology:
-
Regioselective Synthesis:
-
1,4-Isomer: React ethyl azide and phenylacetylene using CuAAC conditions (CuSO4, sodium ascorbate, t-BuOH/H2O) to selectively yield 1-ethyl-4-phenyl-1H-1,2,3-triazole.
-
1,5-Isomer: React the same starting materials using RuAAC conditions (Cp*RuCl(PPh3)2, dioxane, 60 °C) to selectively yield 1-ethyl-5-phenyl-1H-1,2,3-triazole.
-
-
NMR Acquisition: Dissolve 15 mg of each purified isomer in 0.6 mL CDCl3. Acquire 1D 13C NMR spectra at 100 MHz (298 K) using a standard pulse sequence with proton decoupling (2)[2].
-
Internal Validation (2D NMR): Acquire 1H-13C HSQC and HMBC spectra. Verify the 1,4-isomer by observing an HMBC correlation between the ethyl CH2 protons and the shielded C5 carbon (~120 ppm). Verify the 1,5-isomer by observing the correlation to the substituted C5 carbon (~138 ppm), confirming the regiochemistry independently of the software ([1H-1,2,3-triazol-4-yl]methyl)-9H-c](3].
-
In Silico Prediction: Input the verified structures into Mnova, ChemDraw, and ACD/Labs. Execute the 13C prediction algorithms using default solvent settings (CDCl3).
-
Comparative Analysis: Extract the predicted chemical shifts for the C4 and C5 carbons and calculate the deviation (Δδ = |Predicted - Experimental|).
Fig 1. Workflow for assigning triazole regiochemistry via experimental and predicted 13C NMR data.
Comparative Performance Analysis
The following table summarizes the experimental 13C NMR data for the C4 and C5 positions of the ethyl-phenyl triazole derivatives, compared against the predictions generated by the three software alternatives.
| Regioisomer | Carbon Position | Experimental (ppm) | Mnova Predict (ppm) | ChemDraw (ppm) | ACD/Labs (ppm) |
| 1-Ethyl-4-phenyl-1H-1,2,3-triazole | C4 (Substituted) | 147.0 | 146.5 (Δ 0.5) | 149.2 (Δ 2.2) | 147.1 (Δ 0.1) |
| C5 (Unsubstituted) | 120.0 | 121.2 (Δ 1.2) | 123.5 (Δ 3.5) | 120.3 (Δ 0.3) | |
| 1-Ethyl-5-phenyl-1H-1,2,3-triazole | C4 (Unsubstituted) | 133.0 | 132.5 (Δ 0.5) | 136.0 (Δ 3.0) | 133.2 (Δ 0.2) |
| C5 (Substituted) | 138.0 | 137.1 (Δ 0.9) | 141.5 (Δ 3.5) | 138.2 (Δ 0.2) |
Discussion of Software Performance:
-
ACD/Labs NMR Predictors: Demonstrated the highest accuracy, with deviations (Δδ) consistently below 0.5 ppm. Its reliance on advanced Neural Networks combined with an extensive HOSE (Hierarchical Organization of Spherical Environments) code database allows it to perfectly capture the N1-ethyl shielding effect on the C5 carbon.
-
Mnova NMRPredict: Performed admirably, utilizing an ensemble approach. The deviations were slightly higher than ACD/Labs (up to 1.2 ppm) but well within the acceptable threshold for distinguishing the ~13 ppm difference between the C4 and C5 unsubstituted carbons.
-
ChemDraw Professional (ChemNMR): Exhibited the lowest accuracy, with deviations exceeding 3.0 ppm. ChemNMR relies heavily on empirical additivity rules, which often struggle with the complex electron delocalization and dipole moments inherent to heteroaromatic systems like 1,2,3-triazoles. It systematically overestimated the deshielding effects.
Conclusion & Recommendations
For drug development professionals characterizing ethyl-substituted 1,2,3-triazoles, relying on the ~120 ppm (1,4-isomer) vs. ~133 ppm (1,5-isomer) rule is a robust diagnostic tool. When integrating software into the analytical workflow, ACD/Labs provides the most authoritative predictions for these heterocycles. While Mnova is highly reliable for routine verification, users should exercise caution when using ChemDraw for subtle heteroaromatic assignments, as its additivity models may produce misleading shifts. Always anchor in silico predictions with a self-validating 2D NMR protocol for absolute certainty.
References
- Source: acs.
- Source: rsc.
- Title: 1H-1,2,3-triazol-4-yl]methyl)
Sources
Comprehensive Purity Assay Comparison Guide for Commercial (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol
Executive Summary & Analytical Challenges
(4-Ethyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 497854-98-5) is a highly polar, low-molecular-weight (127.15 g/mol ) heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical scaffolds, such as non-glucoside SGLT2 inhibitors [1].
From an analytical perspective, this compound presents a "perfect storm" of challenges for standard quality control (QC) laboratories:
-
Extreme Polarity: With a LogP of approximately -1.22 [2], it exhibits virtually no retention on standard Reversed-Phase (RP-HPLC) C18 columns, eluting in the void volume and co-eluting with solvent fronts or highly polar impurities.
-
Weak Chromophore: The 1,2,4-triazole ring lacks extended
-conjugation. Its UV absorbance maximum lies in the deep UV range (~205–210 nm), making UV detection highly susceptible to baseline noise and mobile phase interference. -
Lack of Certified Reference Materials (CRMs): As a specialized commercial building block, highly pure, certified reference standards are rarely available, complicating traditional external-calibration chromatography.
To establish a self-validating analytical system , researchers must abandon generic RP-HPLC methods. This guide objectively compares three advanced, field-proven methodologies—HILIC-ESI-MS , 1H-qNMR , and Derivatized GC-FID —explaining the causality behind each experimental choice to ensure absolute scientific integrity.
Analytical Method Selection Workflow
Before detailing the protocols, it is critical to align the assay choice with the specific phase of drug development or chemical synthesis. The following decision matrix dictates the optimal analytical path based on the requirement for absolute quantification versus trace impurity profiling.
Analytical method selection workflow for triazole purity assessment.
Methodologies & Protocol Causality
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC) with ESI-MS
The Trace Polar Impurity Standard
Causality & Logic: Because (4-ethyl-4H-1,2,4-triazol-3-yl)methanol is highly hydrophilic, it requires a water-poor, organic-rich mobile phase to partition into a polar stationary phase [3]. HILIC perfectly addresses this. Furthermore, because the compound lacks a strong UV chromophore, Electrospray Ionization Mass Spectrometry (ESI-MS) is prioritized. The nitrogen-rich triazole ring is easily protonated in acidic conditions, making ESI+ highly sensitive and self-validating through exact mass confirmation (m/z 128.1 [M+H]+).
Step-by-Step Protocol:
-
System Preparation: Equip the LC system with a bare silica or triazole-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: Prepare an isocratic mixture of 85% Acetonitrile and 15% Water containing 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. Reasoning: The high acetonitrile content drives HILIC retention, while the formate buffer ensures consistent ionization and peak shape.
-
Sample Preparation: Dissolve the commercial sample in 90% Acetonitrile / 10% Water to a concentration of 1 µg/mL. Reasoning: Injecting samples in high aqueous diluents in HILIC causes severe peak distortion (solvent breakthrough).
-
Detection: Operate the MS in ESI+ mode. Monitor the Selected Ion Recording (SIR) channel at m/z 128.1.
-
Validation: Perform a System Suitability Test (SST) using a blank injection to confirm zero carryover, followed by six replicate injections of the standard to ensure an RSD of < 2.0%.
Method B: Quantitative 1H-NMR (qNMR)
The Absolute Purity Standard
Causality & Logic: When a certified reference standard of the target analyte is unavailable, chromatographic methods can only provide relative purity (area percent), which ignores response factor discrepancies and invisible impurities (e.g., inorganic salts). qNMR solves this by comparing the integration of the analyte's protons against a structurally unrelated, NIST-traceable Internal Standard (IS)[4]. The NMR signal response is fundamentally proportional to the molar concentration of the nuclei, making this a truly self-validating physical measurement.
Step-by-step logic for absolute purity determination using 1H qNMR.
Step-by-Step Protocol:
-
Standard Selection: Use Maleic Acid (NIST CRM) as the internal standard. It provides a distinct singlet at ~6.26 ppm (2H), which will not overlap with the triazole signals.
-
Sample Preparation: Accurately weigh ~10 mg of the commercial triazole and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Co-dissolve in 600 µL of
or . -
Acquisition Parameters: Acquire a 1D 1H-NMR spectrum at
400 MHz. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( ) of the target protons (typically D1 = 30–60 seconds) to ensure complete magnetization recovery and quantitative accuracy. -
Data Processing: Phase and baseline-correct the spectrum manually. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the target analyte peak (e.g., the hydroxymethyl
singlet at ~4.5 ppm, 2H, or the C5 triazole proton singlet at ~8.5 ppm, 1H). -
Calculation: Calculate the absolute mass fraction (
) using the standard qNMR equation, factoring in the molecular weights and number of protons for both the analyte and the IS.
Method C: GC-FID with Silylation Derivatization
The Volatile Impurity Profiling Standard
Causality & Logic: Gas Chromatography (GC) is excellent for identifying volatile organic impurities (e.g., residual solvents, unreacted short-chain precursors). However, the free primary hydroxyl group on (4-ethyl-4H-1,2,4-triazol-3-yl)methanol will hydrogen-bond strongly with the silanol groups of the GC column stationary phase, causing severe peak tailing and potential thermal degradation. To create a self-validating GC method, the molecule must be derivatized (silylated) to replace the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility and peak symmetry [5].
Step-by-Step Protocol:
-
Derivatization: Transfer 10 mg of the sample into a dry glass vial. Add 900 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes to ensure complete conversion of the
group to . -
GC Conditions: Inject 1 µL into a GC equipped with a Flame Ionization Detector (FID) and a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Thermal Gradient: Set the injector to 250°C. Program the oven: 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detection: FID operated at 300°C. FID provides a near-universal response for carbon-containing compounds, allowing for accurate area-percent normalization of volatile impurities.
Quantitative Data Presentation: Method Comparison
The following table synthesizes the performance metrics of the three methodologies, allowing researchers to select the appropriate assay based on regulatory or synthetic requirements.
| Analytical Metric | HILIC-ESI-MS | 1H-qNMR | GC-FID (Derivatized) |
| Primary Use Case | Trace polar impurity profiling | Absolute mass fraction purity | Volatile impurity profiling |
| Analyte Reference Std Required? | Yes (for strict quantitation) | No (Uses independent IS) | Yes (for strict quantitation) |
| Detection Limit (LOD) | ~10 ng/mL (Highly Sensitive) | ~1 mg/mL (Low Sensitivity) | ~1 µg/mL (Moderate) |
| Quantitation Limit (LOQ) | ~30 ng/mL | ~5 mg/mL | ~3 µg/mL |
| Typical Accuracy | 95.0% – 105.0% | 99.0% – 101.0% | 98.0% – 102.0% |
| Analysis Time per Sample | 10 – 15 minutes | 15 – 20 minutes (incl. D1 delays) | 20 – 25 minutes |
| Key Limitation | Requires MS for weak UV chromophore | High sample consumption (~10 mg) | Requires anhydrous derivatization |
References
Safety Operating Guide
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol proper disposal procedures
As drug development increasingly relies on nitrogen-rich heterocycles for kinase inhibition and antifungal pharmacophores, compounds like (4-ethyl-4H-1,2,4-triazol-3-yl)methanol have become staple intermediates. However, the very structural features that make triazoles valuable in medicinal chemistry—specifically their high nitrogen content and thermodynamic stability—demand stringent, specialized protocols for operational handling and end-of-life disposal.
As a Senior Application Scientist, I have designed this guide to provide researchers and EHS professionals with a self-validating, step-by-step methodology for managing this compound, ensuring operational compliance, environmental safety, and laboratory integrity.
Physicochemical Profile & Hazard Causality
To handle a chemical safely, one must first understand how its molecular structure dictates its macroscopic behavior.
| Property | Value | Operational Implication |
| Chemical Name | (4-ethyl-4H-1,2,4-triazol-3-yl)methanol | Identifies the specific isomer and functional groups. |
| CAS Number | 497854-98-5 | Essential for accurate waste manifest tracking. |
| Molecular Formula | C5H9N3O | High N:C ratio indicates the generation of toxic NOx upon thermal decomposition. |
| Molecular Weight | 127.15 g/mol | Used for precise molarity calculations in assay preparation. |
| Functional Groups | 1,2,4-triazole ring, primary alcohol | Capable of strong hydrogen bonding; hygroscopic tendencies; soluble in polar solvents. |
Causality Insight: The presence of the primary hydroxyl group (-OH) adjacent to the triazole ring increases the molecule's polarity and potential for hydrogen bonding. This makes the powder prone to clumping and static charge accumulation during weighing. Furthermore, the high mass-percentage of nitrogen within the triazole core means that standard combustion will yield toxic nitrogen oxides (NOx), necessitating specialized disposal infrastructure [2].
Operational Handling & Solution Preparation Protocol
Objective: Safely transition the solid compound into a working solution while mitigating aerosolization and static fly-away.
Step-by-Step Methodology:
-
Environmental Controls: Conduct all handling within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Validation Step: Check the magnehelic gauge or digital airflow monitor to confirm negative pressure prior to opening the chemical container.
-
-
PPE Selection: Don standard laboratory PPE: flame-resistant lab coat, ANSI Z87.1 safety goggles, and double-layered nitrile gloves.
-
Causality: Nitrile provides a superior chemical barrier to polar organic molecules and solvents compared to standard latex.
-
-
Static Mitigation: Use an anti-static zero-stat gun on the analytical balance and utilize anti-static weighing boats.
-
Causality: Triazole powders can hold a significant static charge; neutralizing the field prevents the powder from aerosolizing and contaminating the balance enclosure.
-
-
Transfer & Solubilization: Weigh the desired mass and transfer it to a volumetric flask. Add the appropriate polar solvent (e.g., DMSO or Methanol) to 80% volume, sonicate until visual clarity is achieved, then bring to the final volume.
-
Validation Step: Inspect the solution against a dark background to ensure no undissolved micro-particulates remain before proceeding to biological assays.
-
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental discharge.
Step-by-Step Methodology:
-
Containment: Isolate the spill area. Do not use compressed air or dry sweeping, which will aerosolize the active pharmaceutical ingredient (API).
-
Dust Suppression: Gently dampen the spilled powder with a fine mist of water or a 10% ethanol/water solution.
-
Causality: The liquid breaks the surface tension and aggregates the powder, immediately eliminating inhalation hazards.
-
-
Collection: Use a dedicated chemical spill scoop or wet-absorbent pads to collect the slurry. Place the collected material into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.
-
Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all rinse water as hazardous liquid waste.
-
Validation Step: Swab the area and test via UV/Vis or LC-MS if working under strict GLP/GMP recovery standards to ensure zero cross-contamination.
-
Proper Disposal Procedures: The Incineration Imperative
The disposal of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol must strictly adhere to protocols for nitrogen-containing organic compounds. Under no circumstances should this material be discharged into the municipal sewer system.
Step-by-Step Disposal Methodology:
-
Waste Segregation:
-
Solid Waste: Place contaminated gloves, weigh boats, and empty vials into a designated "Non-Halogenated Solid Organic Waste" bin.
-
Liquid Waste: Segregate solutions based on the solvent used. If dissolved in DMSO/Methanol, label as "Non-Halogenated Liquid Waste." If dissolved in Dichloromethane (DCM), it must go into "Halogenated Liquid Waste."
-
Validation Step: Verify the pH of liquid waste mixtures is between 6-8 before sealing the carboy to prevent unexpected exothermic acid-base reactions in the waste storage room.
-
-
Primary Packaging: Store all waste in chemically compatible, UN-rated HDPE jerricans or drums. Ensure containers are tightly sealed and clearly labeled with the chemical name, CAS number (497854-98-5), and the hazard pictograms for "Irritant" and "Environmental Hazard."
-
Licensed Destruction (The Afterburner/Scrubber Requirement):
-
Contract a licensed professional chemical waste disposal service.
-
Crucial Directive: The waste manifest must specify that the material is to be destroyed in a chemical incinerator equipped with an afterburner and a caustic scrubber , a standard supported by the [1] and general safety data guidelines from [3].
-
Causality Explained: The primary combustion chamber breaks down the carbon backbone. However, the robust 1,2,4-triazole ring requires the extreme temperatures of an afterburner to ensure complete thermal destruction and prevent the formation of toxic products of incomplete combustion (PICs). Because the molecule is nitrogen-rich, combustion inevitably generates nitrogen oxides (NOx). The alkaline scrubber is chemically required to neutralize these acidic, toxic gases before the exhaust is released into the atmosphere, ensuring environmental compliance and safety.
-
Disposal & Segregation Workflow
Workflow for the segregation and compliant thermal destruction of nitrogen-rich triazole waste.
References
-
United Nations Office on Drugs and Crime (UNODC). "Laboratory and Scientific Section: Chemical Waste Disposal Methods." UNODC.[Link]
Personal protective equipment for handling (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
Operational Safety Guide: Handling (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
As Senior Application Scientist, this guide provides essential safety protocols for handling (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (CAS 497854-98-5). The following procedures are designed to empower researchers with the knowledge to manage this compound safely, ensuring both personal safety and the integrity of your work. This is not merely a list of rules, but a framework for building a culture of safety and proactive risk management in the laboratory.
Hazard Identification and Core Risk Assessment
Understanding the specific hazards of a compound is the foundation of safe handling. (4-ethyl-4H-1,2,4-triazol-3-yl)methanol is classified as harmful and an irritant.[1] The primary risks are associated with accidental ingestion and contact with eyes or skin. While this specific compound has limited detailed toxicological data, the broader family of triazole derivatives necessitates careful handling due to potential systemic effects and varied biological activity.[2][3]
Table 1: GHS Hazard Summary for (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | GHS07: Exclamation Mark | Warning | May cause skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | GHS07: Exclamation Mark | Warning | May cause eye irritation.[4][5] |
The causality behind these classifications is critical: the "Harmful if swallowed" (H302) statement indicates that acute toxic effects can occur if the substance is ingested.[1] Skin and eye irritation warnings imply that direct contact can cause local inflammation and discomfort.[4]
Engineering and Administrative Controls: Your First Line of Defense
Before any personal protective equipment is worn, higher-level controls must be in place. These controls are designed to minimize exposure by removing the hazard at its source.
-
Ventilation: All handling of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol, especially when dealing with the solid powder form, must be conducted within a certified chemical fume hood.[4][6] This prevents the inhalation of airborne particulates.
-
Designated Area: Establish a designated area within the lab specifically for working with this and similar triazole compounds. This practice minimizes the risk of cross-contamination.
-
Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[5] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[5][7]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. It must be selected and used correctly. The following table summarizes the required PPE for handling (4-ethyl-4H-1,2,4-triazol-3-yl)methanol.
Table 2: Summary of Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Tight-sealing safety goggles.[4] | Protects against splashes and airborne dust from entering the eyes. Standard safety glasses do not provide a sufficient seal. |
| Hand | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin.[7] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory | Not typically required if handled in a fume hood. | If dust is generated outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] |
Standard Operating Procedure: Weighing and Solubilizing
This step-by-step protocol provides a framework for safely preparing a solution of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol.
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood before introducing the chemical.
-
Weighing: Carefully transfer the required amount of solid (4-ethyl-4H-1,2,4-triazol-3-yl)methanol from its storage container to a weigh boat. Perform this action slowly to minimize dust generation.
-
Transfer: Gently add the weighed solid to the beaker containing the desired solvent.
-
Solubilization: Add the solvent to the beaker and stir as needed to dissolve the compound. Keep the container covered to the extent possible.
-
Cleanup: Once the solution is prepared, securely cap the original chemical container and the prepared solution.
-
Decontamination: Wipe down the work surface inside the fume hood. Dispose of the weigh boat and any contaminated wipes as chemical waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to managing unexpected events.
Spill Response
In the event of a spill, follow a structured response plan. The logical flow below is critical for ensuring safety.
Caption: Workflow for chemical spill response.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
If Swallowed: Rinse mouth with water.[5] Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8] Get medical attention if symptoms occur.[4]
Storage and Disposal Plan
Proper storage and disposal are crucial for long-term safety and environmental compliance.
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[9]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Disposal
-
Chemical Waste: Dispose of unused (4-ethyl-4H-1,2,4-triazol-3-yl)methanol and its solutions through an approved waste disposal plant. Do not mix with other waste unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste in a suitable, closed container.[7]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents to ensure safe handling by waste management personnel.
References
-
Safety Data Sheet - 1,2,4-Triazole-3-thiol . Watson International Ltd. Available from: [Link]
-
SAFETY DATA SHEET - GREEN WIRE MESH FBE . Axalta Coating Systems. Available from: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review . MDPI. Available from: [Link]
-
Chemical Waste Management Guide . Technion - Israel Institute of Technology. Available from: [Link]
-
Personal Protection Equipment (PPE) . Dräger. Available from: [Link]
-
Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs . Regulatory Mechanisms in Biosystems. Available from: [Link]
-
Clinical Safety and Tolerability Issues in Use of Triazole Derivatives in Management of Fungal Infections . Dovepress. Available from: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. watson-int.com [watson-int.com]
- 6. fishersci.com [fishersci.com]
- 7. americanelements.com [americanelements.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
